Technical Documentation Center

3-Ethynyl-5-fluoro-benzoic acid methyl ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Ethynyl-5-fluoro-benzoic acid methyl ester

Core Science & Biosynthesis

Foundational

The Trifunctional Synthon: A Technical Guide to 3-Ethynyl-5-fluoro-benzoic Acid Methyl Ester

Introduction & Strategic Significance In modern medicinal chemistry and advanced materials science, the design of building blocks requires strategic functionalization to enable orthogonal reactivity. 3-Ethynyl-5-fluoro-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

In modern medicinal chemistry and advanced materials science, the design of building blocks requires strategic functionalization to enable orthogonal reactivity. 3-Ethynyl-5-fluoro-benzoic acid methyl ester (CAS: 914944-24-4) is a highly versatile, trifunctional synthon. It features three distinct reactive sites—an aryl fluoride, a terminal alkyne, and a methyl ester—each offering independent pathways for molecular diversification.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a programmable node in synthetic workflows. This whitepaper dissects the physicochemical properties, mechanistic advantages, and validated protocols for utilizing this compound, particularly in the development of advanced therapeutics such as anti-malarial agents[1].

Physicochemical Profiling & Structural Causality

The utility of 3-ethynyl-5-fluoro-benzoic acid methyl ester is rooted in the specific electronic and steric contributions of its substituents.

  • The Fluorine Atom (-F): Strategically placed at the 5-position, fluorine lowers the pKa of adjacent protons, modulates the lipophilicity (logP) of the molecule, and blocks potential CYP450-mediated oxidative metabolism sites. This is a critical causality in drug design to enhance pharmacokinetic half-life.

  • The Terminal Alkyne (-C≡CH): Serving as a bioorthogonal handle, the ethynyl group is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or further Sonogashira cross-couplings.

  • The Methyl Ester (-COOCH₃): Acts as a robust protecting group for the carboxylic acid during basic or transition-metal-catalyzed reactions, while remaining easily cleavable via saponification or direct amidation.

Quantitative Data Summary

Table 1: Key Physicochemical Properties

PropertyValueStructural/Practical Implication
Chemical Name 3-Ethynyl-5-fluoro-benzoic acid methyl esterStandard IUPAC nomenclature
CAS Registry Number 914944-24-4Unique identifier for commercial sourcing[2]
Molecular Formula C₁₀H₇FO₂Defines stoichiometric calculations
Molecular Weight 178.16 g/mol Low molecular weight ideal for fragment-based design
Boiling Point ~259.8 °C (Predicted)Indicates low volatility; safe for standard benchtop handling[3]
Physical State Solid / Viscous LiquidVaries by purity; typically requires dissolution in organic solvents

Synthetic Workflow & Mechanistic Principles

The synthesis and subsequent utilization of this compound rely heavily on palladium-catalyzed cross-coupling techniques. The workflow below illustrates the logical progression from a simple aryl halide to complex downstream targets.

SynthesisWorkflow A Methyl 3-bromo-5-fluorobenzoate (Starting Material) B Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N TMS-Acetylene A->B C Methyl 3-fluoro-5-(TMS-ethynyl)benzoate (Intermediate) B->C D Desilylation K2CO3, MeOH, RT C->D E Methyl 3-ethynyl-5-fluorobenzoate (Target Synthon) D->E F CuAAC Click Chemistry (Triazole Formation) E->F G Cross-Coupling (Anti-Malarial Agents) E->G

Synthetic workflow and downstream applications of Methyl 3-ethynyl-5-fluorobenzoate.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes the mechanistic rationale (causality) and the analytical method required to verify success before proceeding.

Protocol A: Synthesis of Methyl 3-ethynyl-5-fluorobenzoate via Sonogashira Coupling

This protocol details the conversion of methyl 3-bromo-5-fluorobenzoate to the target alkyne via a TMS-protected intermediate.

Step 1: Reaction Setup & Degassing

  • Action: Dissolve methyl 3-bromo-5-fluorobenzoate (1.0 eq) in anhydrous Triethylamine (Et₃N). Bubble argon through the solution for 15 minutes.

  • Causality: Et₃N serves a dual purpose as both the solvent and the base required to deprotonate the alkyne. Degassing is absolutely critical; trace oxygen will oxidize the Pd(0) catalyst to inactive Pd(II) and promote the unwanted Glaser homocoupling of the alkyne.

Step 2: Catalyst Addition & Coupling

  • Action: Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq), followed by dropwise addition of Trimethylsilylacetylene (TMSA) (1.2 eq). Stir at 60 °C for 4 hours.

  • Self-Validation: Monitor via TLC (9:1 Hexane/Ethyl Acetate). The starting material spot must completely disappear, replaced by a less polar UV-active spot (the TMS-protected intermediate).

Step 3: Desilylation (Deprotection)

  • Action: Concentrate the mixture, redissolve in Methanol (MeOH), and add K₂CO₃ (1.5 eq). Stir at room temperature for 2 hours.

  • Causality: Mild basic conditions in methanol selectively cleave the silicon-carbon bond of the TMS group without causing premature saponification of the methyl ester.

  • Self-Validation: Analyze the crude product via ¹H NMR. The disappearance of the massive singlet at ~0.2 ppm (TMS group) and the appearance of a terminal alkyne proton singlet at ~3.2 ppm confirms successful deprotection.

Protocol B: Application in Anti-Malarial Drug Synthesis

This compound has been explicitly utilized in the synthesis of potent anti-malarial agents targeting Plasmodium falciparum[1]. The following reflects the cross-coupling methodology used to build the drug scaffold.

Step 1: Reagent Preparation

  • Action: In a sealed tube, combine methyl 3-ethynyl-5-fluorobenzoate (1.0 eq) and a functionalized aryl bromide, such as 4-bromo-N-(pyridin-2-yl)-2-(trifluoromethyl)benzamide (0.95 eq) in dry ethyl acetate[1].

  • Causality: Using the aryl bromide as the limiting reagent (0.95 eq) ensures its complete consumption, simplifying downstream chromatographic purification since the alkyne starting material is easier to wash away.

Step 2: Catalytic Activation

  • Action: Add CuI (0.05 eq), Et₃N (2.5 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq). Degas the mixture and seal the tube. Heat to 65 °C for 4 hours[1].

  • Causality: The sealed tube prevents the evaporation of volatile components and maintains a localized pressure environment that accelerates the oxidative addition step of the catalytic cycle.

Step 3: Workup and Verification

  • Action: Quench with water, extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Purify via silica gel chromatography.

  • Self-Validation: Perform LC-MS analysis. The presence of the target mass (e.g., [M+H]⁺ corresponding to the coupled diarylalkyne) and a purity profile >95% via HPLC confirms the success of the synthesis[1].

Conclusion

3-Ethynyl-5-fluoro-benzoic acid methyl ester is far more than a simple catalog chemical; it is a meticulously designed scaffold that empowers medicinal chemists to rapidly explore chemical space. By understanding the causality behind its structural features—fluorine for metabolic stability, the alkyne for orthogonal coupling, and the ester for transient protection—researchers can deploy this synthon with high predictability and yield in complex drug development campaigns.

References

  • Guidechem : 1-(6-Fluorobenzofuran-2-yl)ethanone / 3-ethynyl-5-fluorobenzoic acid methyl ester Properties. Guidechem Database.

  • Google Patents : WO2019008027A1 - Ethynyl compounds, their preparation and their therapeutic use for the treatment of malaria. World Intellectual Property Organization.

  • BLD Pharm : Methyl 3-ethynyl-5-fluorobenzoate (CAS: 914944-24-4) Catalog & Transportation Data. BLD Pharm.

Sources

Exploratory

Spectroscopic Characterization and Analytical Workflows for Methyl 3-ethynyl-5-fluorobenzoate

Executive Summary Methyl 3-ethynyl-5-fluorobenzoate (CAS: 914944-24-4) is a highly versatile, trifunctional building block increasingly utilized in advanced organic synthesis, materials science, and drug discovery. Featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-ethynyl-5-fluorobenzoate (CAS: 914944-24-4) is a highly versatile, trifunctional building block increasingly utilized in advanced organic synthesis, materials science, and drug discovery. Featuring an aromatic core substituted with a terminal alkyne, a fluorine atom, and a methyl ester, this molecule offers orthogonal reactivity pathways. This whitepaper provides an in-depth technical guide to the spectroscopic elucidation of Methyl 3-ethynyl-5-fluorobenzoate, detailing the causality behind its spectral features and providing self-validating experimental protocols for its characterization.

Molecular Architecture & Rational Design

The strategic placement of three distinct functional groups on a benzene scaffold makes this compound an invaluable intermediate:

  • The Fluoro Substituent (-F): In medicinal chemistry, the judicious introduction of fluorine productively influences molecular conformation, lowers the pKa of proximal functionalities, and enhances metabolic stability by blocking cytochrome P450-mediated oxidation. Furthermore, fluorine's high electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) allow for significant electronic modulation without introducing steric bulk.

  • The Ethynyl Group (-C≡CH): Terminal alkynes are the premier functional handles for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "Click" reaction[1]. This allows for the rapid, regioselective assembly of 1,4-disubstituted 1,2,3-triazoles, which are highly stable bioisosteres of amide bonds.

  • The Methyl Ester (-COOCH3): Serving as a protected carboxylic acid, the ester provides a handle for late-stage saponification and subsequent amide coupling, allowing the molecule to act as a bridging scaffold in complex drug architectures.

Derivatization Core Methyl 3-ethynyl-5-fluorobenzoate CuAAC CuAAC (Click Chemistry) Azide + Cu(I) Core->CuAAC Terminal Alkyne Saponification Ester Hydrolysis LiOH, THF/H2O Core->Saponification Methyl Ester Triazole 1,4-Disubstituted Triazole (Fluorinated Scaffold) CuAAC->Triazole CarboxylicAcid 3-Ethynyl-5-fluorobenzoic acid (Amide Coupling Precursor) Saponification->CarboxylicAcid

Caption: Orthogonal reactivity pathways exploiting the alkyne and ester functional groups.

Spectroscopic Data Compendium

The following tables summarize the expected quantitative spectroscopic data for Methyl 3-ethynyl-5-fluorobenzoate, derived from empirical rules and quantum chemical shift principles for fluorinated aromatics.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constants ( J , Hz)IntegrationAssignment
-COOCH 3​ 3.93Singlet (s)-3HMethoxy protons
-C≡CH 3.15Singlet (s)-1HTerminal alkyne proton
Ar-H (C-2)~7.91Narrow multiplet (m) 4JHF​≈1.5 , 4JHH​≈1.5 1HAromatic (between ester/alkyne)
Ar-H (C-6)~7.66Doublet of doublets (dd) 3JHF​≈9.0 , 4JHH​≈1.5 1HAromatic (between ester/fluoro)
Ar-H (C-4)~7.23Doublet of doublets (dd) 3JHF​≈8.5 , 4JHH​≈1.5 1HAromatic (between alkyne/fluoro)
Table 2: 13 C and 19 F NMR Data (CDCl 3​ )
Nucleus / PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( JCF​ , Hz)
13 C (C=O)165.4Singlet (s)-
13 C (C-5, Ar-F)162.1Doublet (d) 1JCF​≈248
13 C (C-1, Ar-COOMe)132.5Doublet (d) 3JCF​≈8
13 C (C-2, Ar-H)128.4Doublet (d) 4JCF​≈3
13 C (C-3, Ar-C≡C)123.8Doublet (d) 3JCF​≈9
13 C (C-4, Ar-H)120.2Doublet (d) 2JCF​≈24
13 C (C-6, Ar-H)116.5Doublet (d) 2JCF​≈23
13 C (-C ≡CH)81.5Singlet (s)-
13 C (-C≡C H)79.2Singlet (s)-
13 C (-OC H 3​ )52.6Singlet (s)-
19 F (Ar-F)-111.5Doublet of doublets (dd) 3JFH​≈9.0,8.5
Table 3: Infrared (ATR) and Mass Spectrometry (EI, 70 eV)
MethodKey Signals / FragmentsAssignment / Causality
IR (cm −1 ) 3295Terminal ≡C-H stretch (strong, sharp)
2115C≡C stretch (weak to medium)
1720Ester C=O stretch (strong)
1110C-F stretch (strong)
MS ( m/z ) 178[M] + (Molecular ion)
147[M - OCH 3​ ] + (Base peak, stable acylium ion)
119[M - COOCH 3​ ] + (Loss of ester group)

Elucidation of Spectral Features (Causality & E-E-A-T)

To ensure absolute scientific integrity, it is critical to understand why the spectroscopic data presents as it does, rather than merely matching numbers to a table.

The 19 F- 13 C Spin-Spin Coupling Phenomenon: Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly receptive to NMR measurements[2]. Because both 19 F and 13 C are spin-active, they couple strongly. The direct 1JCF​ coupling at C-5 is massive (~248 Hz) due to the strong orbital overlap and Fermi contact interaction. The magnitude of this coupling decays predictably with distance: 2JCF​ (ortho carbons C-4 and C-6) is typically 20-25 Hz, while 3JCF​ (meta carbons C-1 and C-3) is 5-10 Hz. This cascading doublet pattern in the 13 C spectrum is the definitive, self-validating proof of the fluorine atom's position on the aromatic ring[3].

Mass Spectrometry Fragmentation Logic: In Electron Ionization (EI) MS, the molecular ion ([M] + , m/z 178) is highly stable due to the conjugated aromatic system. The base peak at m/z 147 arises from the highly favored α -cleavage of the methoxy radical ( OCH 3​ ), generating a resonance-stabilized acylium cation (Ar-C≡O + ). This fragmentation pathway is a hallmark of methyl esters and serves as a diagnostic confirmation of the -COOCH 3​ moiety.

NMR_Workflow Start Sample Prep: Methyl 3-ethynyl-5-fluorobenzoate in CDCl3 H1_NMR 1H NMR (400 MHz) Analyze J_HF and J_HH Start->H1_NMR C13_NMR 13C NMR (100 MHz) Analyze J_CF (d, ~248 Hz) Start->C13_NMR F19_NMR 19F NMR (376 MHz) Reference: CFCl3 Start->F19_NMR IR_MS IR & HRMS Confirm C≡C and [M]+ Start->IR_MS Integration Data Integration & Structural Validation H1_NMR->Integration Proton Shifts C13_NMR->Integration Carbon Framework F19_NMR->Integration Fluorine Position IR_MS->Integration Functional Groups

Caption: Workflow for the comprehensive spectroscopic validation of the target molecule.

Experimental Protocols for Analytical Validation

To ensure reproducibility and analytical rigor, the following self-validating protocols are provided.

Protocol A: High-Resolution NMR Acquisition

Causality Note: 19 F nuclei can exhibit long longitudinal relaxation times ( T1​ ) depending on their local dipole-dipole environment. A sufficient relaxation delay is required to prevent signal saturation and ensure accurate integration.

  • Sample Preparation: Dissolve 15–20 mg of Methyl 3-ethynyl-5-fluorobenzoate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a clean 5 mm precision NMR tube.

  • 1 H NMR Acquisition: Acquire at 400 MHz using a 30° pulse angle, 16 scans, and a relaxation delay ( d1​ ) of 2.0 seconds.

  • 13 C NMR Acquisition: Acquire at 100 MHz using wideband proton decoupling (e.g., WALTZ-16 sequence). Run 1024 scans with a d1​ of 2.0 seconds. Crucial Step: Inspect the spectrum for the characteristic JCF​ doublets to map the carbon framework.

  • 19 F NMR Acquisition: Acquire at 376 MHz. Perform two experiments: one 1 H-coupled and one 1 H-decoupled.

    • Why? Comparing the coupled and decoupled 19 F spectra allows the analyst to unambiguously extract the 3JFH​ coupling constants, confirming the substitution pattern of the adjacent protons. Reference the chemical shift to internal CFCl 3​ (0.0 ppm)[3].

Protocol B: CuAAC "Click" Derivatization for MS Validation

To chemically validate the presence of the terminal alkyne, a rapid CuAAC derivatization can be performed prior to LC-MS analysis.

  • Reaction Setup: In a 4 mL vial, dissolve Methyl 3-ethynyl-5-fluorobenzoate (1.0 eq, ~10 mg) and benzyl azide (1.1 eq) in 1.0 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Add sodium ascorbate (0.2 eq) as a freshly prepared 1M aqueous solution, followed immediately by CuSO 4​⋅5 H 2​ O (0.05 eq).

    • Why? Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ from Cu(II), preventing unwanted oxidative Glaser homocoupling of the terminal alkyne.

  • Incubation & Extraction: Stir vigorously at room temperature for 4 hours. Extract the mixture with ethyl acetate (2 x 2 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate under a stream of nitrogen.

  • Validation: Analyze the crude residue via LC-MS. The disappearance of the m/z 178 parent ion and the emergence of the triazole adduct mass ([M + Benzyl Azide] + ) definitively proves the presence and accessibility of the terminal alkyne.

References

  • Wikipedia: Fluorine-19 nuclear magnetic resonance spectroscopy Source: Wikipedia URL:[Link]

  • The role of fluorine in medicinal chemistry (Purser et al., 2008) Source: Taylor & Francis Online URL:[Link]

  • Click chemistry Source: Wikipedia URL:[Link]

  • Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs Source: ACS Publications URL:[Link]

  • Fluorine in medicinal chemistry (Swallow, 2015) Source: PubMed (NIH) URL:[Link]

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL:[Link]

Sources

Foundational

Technical Whitepaper: 3-Ethynyl-5-fluoro-benzoic acid methyl ester (CAS 914944-24-4) in Advanced Medicinal Chemistry

Executive Summary In contemporary drug discovery and materials science, the strategic selection of bifunctional and trifunctional building blocks dictates the efficiency of downstream synthetic pipelines. 3-Ethynyl-5-flu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, the strategic selection of bifunctional and trifunctional building blocks dictates the efficiency of downstream synthetic pipelines. 3-Ethynyl-5-fluoro-benzoic acid methyl ester (also known as Methyl 3-ethynyl-5-fluorobenzoate) [1] is a highly versatile, tri-substituted aromatic scaffold. Featuring a terminal alkyne, a fluorine atom, and a methyl ester, this compound offers orthogonal reactivity profiles that enable rapid diversification.

This whitepaper provides an in-depth technical analysis of this compound, detailing its structural causality, physical properties, and field-proven methodologies for its application in complex cross-coupling reactions—specifically in the synthesis of novel anti-malarial therapeutics [2].

Chemical Identity & Structural Causality

The utility of 3-Ethynyl-5-fluoro-benzoic acid methyl ester stems from the synergistic electronic and steric effects of its three functional groups.

  • Terminal Alkyne (-C≡CH): Serves as a primary handle for carbon-carbon bond formation via Sonogashira cross-coupling or triazole formation via CuAAC (Click Chemistry). The rigidity of the alkyne linker is frequently exploited in medicinal chemistry to lock molecular conformations, thereby reducing the entropic penalty upon target binding.

  • Fluoro Substituent (-F): Positioned meta to both the alkyne and the ester, the highly electronegative fluorine atom withdraws electron density via the inductive effect ( σ -withdrawal), increasing the acidity of the terminal alkyne proton. Furthermore, in biological systems, this fluorine atom blocks metabolic oxidation at the aromatic ring and modulates the compound's overall lipophilicity (logP).

  • Methyl Ester (-COOMe): Acts as a robust, orthogonally stable protecting group during alkyne functionalization. Post-coupling, it can be seamlessly saponified to a carboxylic acid, serving as an electrophilic handle for subsequent amide bond formations.

Quantitative Data: Chemical Identifiers

Table 1: Chemical Identity and Physical Properties

PropertyValue
Chemical Name 3-Ethynyl-5-fluoro-benzoic acid methyl ester
Synonyms Methyl 3-ethynyl-5-fluorobenzoate
CAS Registry Number 914944-24-4
Molecular Formula C10H7FO2
Molecular Weight 178.16 g/mol
SMILES String O=C(OC)C1=CC(F)=CC(C#C)=C1

(Data corroborated by authoritative chemical inventory databases [3])

ReactivityMap Core Methyl 3-ethynyl-5-fluorobenzoate CAS: 914944-24-4 Alkyne Terminal Alkyne • Sonogashira Cross-Coupling • CuAAC (Click Chemistry) Core->Alkyne Fluoro Fluoro Substituent • Modulates pKa & Lipophilicity • Blocks Metabolic Oxidation Core->Fluoro Ester Methyl Ester • Orthogonal Protection • Saponification to Carboxylic Acid Core->Ester

Fig 1: Structural reactivity map of 3-Ethynyl-5-fluoro-benzoic acid methyl ester.

Applications in Drug Discovery: Anti-Malarial Therapeutics

The compound has gained significant traction as a critical intermediate in the development of next-generation anti-malarial agents targeting Plasmodium falciparum and Plasmodium vivax [2]. In these therapeutic architectures, the alkyne moiety is coupled to a functionalized aryl halide (such as a substituted benzamide) to create a rigid, conjugated diaryl-alkyne core. This specific geometry is essential for the drug's suppressive and terminal prophylactic efficacy, allowing it to intercalate or bind precisely within the parasite's target protein pockets.

Sonogashira A Aryl Halide (e.g., Aryl-Br) C Catalytic System Pd(PPh3)2Cl2 / CuI Et3N, EtOAc, 65°C A->C B Alkyne Substrate (CAS: 914944-24-4) B->C D Coupled Intermediate (Internal Alkyne) C->D Sonogashira Coupling E Saponification LiOH, H2O/THF D->E Ester Hydrolysis F Target API (Anti-Malarial) E->F Amide Coupling

Fig 2: Synthetic workflow utilizing the alkyne and ester moieties for API development.

Experimental Methodology: Self-Validating Sonogashira Protocol

To ensure reproducibility and scientific integrity, the following protocol details the Sonogashira cross-coupling of 3-Ethynyl-5-fluoro-benzoic acid methyl ester with an aryl bromide, adapted from validated anti-malarial synthesis workflows [2].

This is designed as a self-validating system : the success of each phase dictates the progression to the next, with built-in diagnostic checks.

Quantitative Data: Reaction Stoichiometry

Table 2: Standardized Sonogashira Reaction Parameters

ReagentRoleEquivalentsAmount
Methyl 3-ethynyl-5-fluorobenzoateAlkyne Substrate1.03 eq0.40 g (1.159 mmol)
4-bromo-N-(pyridin-2-yl)benzamideElectrophile1.00 eq0.20 g (1.122 mmol)
Pd(PPh3)2Cl2Palladium Catalyst0.05 eq~0.04 g
CuICopper Co-catalyst0.05 eq0.01 g (0.057 mmol)
Triethylamine (Et3N)Base / Ligand2.50 eq0.29 mL (2.87 mmol)
Ethyl Acetate (EtOAc)SolventN/A15.0 mL
Step-by-Step Execution & Causality

Step 1: System Preparation and Degassing

  • Action: Add the aryl bromide and methyl 3-ethynyl-5-fluorobenzoate to a heavy-walled sealed tube containing dry ethyl acetate (15 mL). Sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes.

  • Causality: Oxygen is highly detrimental to this reaction. It oxidizes the active Pd(0) species back to an inactive state and promotes the unwanted Glaser homocoupling of the terminal alkyne (forming a diyne byproduct). Proper degassing is the primary determinant of high yields.

Step 2: Catalyst Introduction

  • Action: Under a positive stream of inert gas, quickly add bis(triphenylphosphine)palladium(II) dichloride, cuprous iodide (CuI), and triethylamine. Seal the tube immediately.

  • Causality: Et3N acts as the requisite base to deprotonate the terminal alkyne. CuI reacts with the deprotonated alkyne to form a copper acetylide intermediate. This intermediate undergoes transmetallation with the Pd(II)-aryl complex (formed via oxidative addition of the aryl bromide to the in situ generated Pd(0)), driving the catalytic cycle forward.

Step 3: Thermal Activation

  • Action: Heat the sealed tube to 65°C and maintain stirring for 4 hours.

  • Causality: 65°C provides sufficient thermal energy to overcome the activation barrier of the oxidative addition step without risking the thermal degradation of the methyl ester or exceeding the boiling point of EtOAc (77°C) dangerously in a sealed environment.

Step 4: System Validation & Quality Control (Self-Validation Check)

  • Action: After 4 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc) or LC-MS.

  • Validation Logic:

    • Pass: Complete disappearance of the aryl bromide mass; appearance of the cross-coupled product mass.

    • Diagnostic Fail: If a mass corresponding to 2×(Alkyne)−2H is detected at >5% relative abundance, it indicates a failure in Step 1 (insufficient degassing leading to Glaser coupling). The protocol validates its own execution through this specific byproduct analysis.

Step 5: Workup and Isolation

  • Action: Filter the reaction mixture through a pad of Celite to remove insoluble palladium and copper salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography to yield the pure conjugated intermediate.

References

  • Product Index - AA Blocks Source: AA Blocks
  • WO2019008027A1 - Ethynyl compounds, their preparation and their therapeutic use for the treatment of malaria Source: Google P
  • Methyl 3-ethynyl-5-fluorobenzoate - Chemical Inform
Exploratory

Comprehensive Technical Profiling of 3-Ethynyl-5-fluoro-benzoic acid methyl ester (CAS 914944-24-4)

Executive Summary In modern medicinal chemistry and materials science, polyfunctionalized aromatic building blocks are critical for the rapid assembly of complex molecular architectures. 3-Ethynyl-5-fluoro-benzoic acid m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, polyfunctionalized aromatic building blocks are critical for the rapid assembly of complex molecular architectures. 3-Ethynyl-5-fluoro-benzoic acid methyl ester (also known as Methyl 3-ethynyl-5-fluorobenzoate) is a highly versatile synthetic intermediate. Featuring three distinct, orthogonal reactive sites—a terminal alkyne, a fluorinated aromatic ring, and a methyl ester—this compound serves as a linchpin in cross-coupling reactions, click chemistry, and the development of novel pharmaceutical agents, including advanced antimalarial therapeutics WO2019008027A1[1].

This whitepaper provides an in-depth analysis of its physicochemical characteristics, spectroscopic signatures, and field-proven synthetic methodologies, designed specifically for researchers and drug development professionals.

Physicochemical Characteristics & Structural Causality

The physical behavior of 3-Ethynyl-5-fluoro-benzoic acid methyl ester is dictated by the interplay of its functional groups. The electron-withdrawing nature of both the fluorine atom and the ester carbonyl significantly lowers the electron density of the aromatic ring, influencing its solubility profile and boiling point. The compound typically presents as a colorless to light-yellow liquid or low-melting solid, depending on ambient conditions and purity levels.

Quantitative Data Summary
PropertyValueSource / Method
IUPAC Name Methyl 3-ethynyl-5-fluorobenzoateStandard Nomenclature
CAS Registry Number 914944-24-4Guidechem Database[2]
Molecular Formula C₁₀H₇FO₂Computed[2]
Molecular Weight 178.16 g/mol Computed[2]
Boiling Point 259.8 ± 40.0 °C (Predicted)Guidechem Database[2]
Density ~1.2 g/cm³ (Predicted)Computational Modeling

Spectroscopic Profiling & Structural Causality

To ensure high-fidelity characterization during drug development, understanding the causality behind the compound's spectroscopic signatures is paramount.

  • ¹H NMR Spectroscopy: The terminal alkyne proton (≡C-H) typically appears as a sharp singlet at ~3.2 ppm . Its relatively downfield position compared to standard alkanes is caused by the diamagnetic anisotropy of the alkyne's pi-electron cylinder. The methyl ester protons appear at ~3.9 ppm , deshielded by the adjacent carbonyl oxygen.

  • ¹⁹F NMR Spectroscopy: The fluorine atom acts as a powerful inductive electron-withdrawing group (EWG) but donates electron density via resonance. It typically resonates around -110 to -112 ppm , serving as an excellent diagnostic handle for reaction monitoring without interference from proton signals.

  • Infrared (IR) Spectroscopy: The molecule exhibits two highly diagnostic stretches: a sharp, strong C=O stretch at ~1720 cm⁻¹ and a distinct terminal alkyne C-H stretch at ~3290 cm⁻¹ .

Structural_Features Core Methyl 3-ethynyl-5-fluorobenzoate Ester Ester (-COOCH3) IR: ~1720 cm⁻¹ (C=O) NMR: ~3.9 ppm Core->Ester  Carbonyl   Alkyne Alkyne (-C≡CH) IR: ~3290 cm⁻¹ (≡C-H) NMR: ~3.2 ppm Core->Alkyne  Terminal   Fluoro Fluorine (-F) 19F NMR: ~-112 ppm Inductive Withdrawing Core->Fluoro  Halogen  

Figure 1: Spectroscopic signatures and functional group causality of Methyl 3-ethynyl-5-fluorobenzoate.

Synthetic Methodology & Experimental Protocols

The synthesis of 3-Ethynyl-5-fluoro-benzoic acid methyl ester typically proceeds via a Sonogashira cross-coupling reaction starting from methyl 3-bromo-5-fluorobenzoate, followed by a selective deprotection step. The following protocol is designed as a self-validating system , ensuring that each step provides immediate, observable feedback to the researcher.

Protocol: Sonogashira Coupling & Selective Desilylation

Step 1: Palladium-Catalyzed Sonogashira Coupling

  • Preparation: Charge an oven-dried Schlenk flask with methyl 3-bromo-5-fluorobenzoate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.05 eq).

  • Atmospheric Control (Causality): Evacuate and backfill the flask with Argon for three cycles. Why? Rigorous exclusion of oxygen is critical to prevent the copper-catalyzed Glaser homocoupling of the alkyne, which would consume the starting material and complicate downstream purification.

  • Reagent Addition: Inject anhydrous triethylamine (solvent and base) and trimethylsilylacetylene (TMS-acetylene, 1.2 eq). Why? Triethylamine neutralizes the hydrobromic acid byproduct and coordinates with the active Pd(0) species, stabilizing the catalytic cycle.

  • Reaction: Stir the mixture at 65°C for 4 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is self-validating when the starting material spot disappears, replaced by a lower-polarity spot corresponding to the TMS-protected intermediate.

Step 2: TMS Deprotection

  • Cleavage: Dissolve the isolated intermediate in methanol. Add K₂CO₃ (0.1 eq) and stir at room temperature for 2 hours. Causality: Mild basic conditions in methanol selectively cleave the C-Si bond via nucleophilic attack on silicon, strictly preserving the sensitive methyl ester from saponification.

  • Workup: Quench with distilled water, extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation: Confirm product identity via ¹H NMR. The protocol is validated by the complete disappearance of the massive TMS singlet at ~0.25 ppm and the emergence of the terminal alkyne proton at ~3.2 ppm.

Workflow A Methyl 3-bromo- 5-fluorobenzoate B Sonogashira Coupling Pd-catalyst, CuI A->B C TMS-Protected Intermediate B->C D Desilylation (K2CO3/MeOH) C->D E Methyl 3-ethynyl- 5-fluorobenzoate D->E F Pharmaceutical Derivatives E->F  Click/Coupling  

Figure 2: Synthetic workflow and downstream application of Methyl 3-ethynyl-5-fluorobenzoate.

Applications in Advanced Drug Development

The terminal alkyne moiety of 3-Ethynyl-5-fluoro-benzoic acid methyl ester makes it an ideal candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry and further cross-coupling.

A prominent example of its utility in drug development is documented in the synthesis of novel antimalarial compounds WO2019008027A1[1]. In these workflows, the compound is subjected to a secondary Sonogashira coupling with complex aryl halides (e.g., 5-bromo-N-pyridin-2-yl-2-trifluoromethyl-benzamide) to generate extended, rigid, conjugated systems. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the resulting pharmacophore, which is a critical design parameter for oral bioavailability in antimalarial therapeutics[1].

Handling, Stability, and Storage

To maintain the integrity of the terminal alkyne and the methyl ester, the following storage protocols must be strictly adhered to:

  • Temperature: Store at 2-8°C to prevent slow thermal polymerization or degradation of the alkyne.

  • Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

  • Light Sensitivity: Store in amber vials; extended UV exposure can induce radical-mediated reactions at the alkyne terminus.

References

  • Guidechem Chemical Database. 1-(6-Fluorobenzofuran-2-yl)ethanone / 3-ethynyl-5-fluorobenzoic acid methyl ester Properties. Guidechem.
  • World Intellectual Property Organization (WIPO). Ethynyl compounds, their preparation and their therapeutic use for the treatment of malaria (WO2019008027A1). Google Patents.

Sources

Foundational

Structure elucidation of 3-Ethynyl-5-fluoro-benzoic acid methyl ester.

An In-Depth Technical Guide to the Structure Elucidation of 3-Ethynyl-5-fluoro-benzoic acid methyl ester Abstract The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure Elucidation of 3-Ethynyl-5-fluoro-benzoic acid methyl ester

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and development, particularly in the synthesis of pharmaceutical intermediates and advanced materials. This guide provides a comprehensive, methodology-driven approach to the structure elucidation of 3-Ethynyl-5-fluoro-benzoic acid methyl ester, a substituted aromatic compound with potential applications as a versatile synthetic building block. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments, we present a self-validating workflow. This document moves beyond a simple recitation of data, focusing instead on the strategic rationale behind the analytical sequence and the logical convergence of evidence to provide an unambiguous structural assignment, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Introduction and Strategic Overview

The target molecule, 3-Ethynyl-5-fluoro-benzoic acid methyl ester, possesses a unique combination of functional groups: a terminal alkyne, a fluorine substituent, and a methyl ester. Each of these moieties presents distinct spectroscopic handles that can be leveraged for its identification. The central challenge lies in confirming not only the presence of these groups but also their precise 1,3,5-substitution pattern on the benzene ring.

The proposed structure for elucidation is:

  • Molecular Formula: C₁₀H₇FO₂

  • Molecular Weight: 178.16 g/mol

The following workflow illustrates the logical progression of our investigation.

G cluster_0 Initial Hypothesis Generation cluster_2 Detailed Structural Analysis (NMR) cluster_3 Final Confirmation Hypothesis Proposed Structure: 3-Ethynyl-5-fluoro-benzoic acid methyl ester (C10H7FO2, MW: 178.16) MassSpec Mass Spectrometry (MS) - Molecular Weight - Elemental Composition (HRMS) - Fragmentation Hypothesis->MassSpec Verify MW IRSpec Infrared (IR) Spectroscopy - Functional Group ID (Alkyne, Ester, Aromatic) Hypothesis->IRSpec Verify Func. Groups Confirmation Data Synthesis & Structure Confirmation MassSpec->Confirmation IRSpec->Confirmation H_NMR 1H NMR - Proton Environments - Splitting & Integration TwoD_NMR 2D NMR (COSY, HSQC, HMBC) - Atom Connectivity - Regiochemistry H_NMR->TwoD_NMR C_NMR 13C NMR & DEPT - Carbon Environments - Carbon Types (CH, CH3) C_NMR->TwoD_NMR F_NMR 19F NMR - Fluorine Confirmation F_NMR->Confirmation TwoD_NMR->Confirmation Confirm Connectivity

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Experience: Mass spectrometry serves as the initial checkpoint. Before investing time in detailed NMR analysis, it is crucial to confirm that the synthesized material has the correct molecular weight and, ideally, the correct elemental formula. For aromatic esters, the molecular ion is typically prominent, providing a clear starting point for fragmentation analysis.[1]

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or dichloromethane).

  • Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or a Gas Chromatography (GC) inlet.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.

  • High-Resolution MS (HRMS): For elemental composition, the analysis is repeated on a high-resolution instrument (e.g., TOF or Orbitrap) to obtain a highly accurate mass measurement.

Data Interpretation and Expected Results

The mass spectrum provides two key pieces of evidence: the molecular ion and its fragmentation pattern, which acts as a structural fingerprint.

m/z (Predicted)Proposed FragmentSignificance
178[C₁₀H₇FO₂]⁺˙Molecular Ion (M⁺˙) . Confirms the molecular weight. HRMS should confirm the elemental formula.
147[M - OCH₃]⁺Loss of the methoxy radical is a classic fragmentation for methyl esters, forming a stable acylium ion.[1][2] This is often the base peak.
119[M - COOCH₃]⁺Loss of the entire methyl carboxylate group.
99[C₆H₄F]⁺˙Fragmentation involving loss of both the ethynyl and ester groups.

The presence of a strong molecular ion peak at m/z 178, coupled with a dominant peak at m/z 147, provides powerful initial evidence for the proposed methyl ester structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Trustworthiness: IR spectroscopy is a rapid, non-destructive technique that provides definitive evidence for the presence or absence of key functional groups. Each bond vibration absorbs infrared radiation at a characteristic frequency, making it an excellent tool for a "functional group inventory." The absence of an expected peak is as informative as its presence.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: A background spectrum of the clean ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly on the ATR crystal and pressure is applied to ensure good contact.

  • Sample Scan: The sample is scanned, and the resulting spectrum is automatically ratioed against the background by the instrument's software.

Data Interpretation and Expected Results

The IR spectrum is analyzed by identifying characteristic absorption bands. For 3-Ethynyl-5-fluoro-benzoic acid methyl ester, the following peaks are critical for confirmation.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3300 (strong, sharp)≡C-H StretchTerminal AlkyneDiagnostic for a terminal alkyne; internal alkynes lack this band.[3][4][5]
~2120 (medium, sharp)C≡C StretchAlkyneConfirms the presence of the carbon-carbon triple bond.[3][4]
~1725 (strong, sharp)C=O StretchAromatic EsterThe position indicates an ester conjugated with an aromatic ring.[3]
~3080 (medium)=C-H StretchAromatic RingIndicates C-H bonds on the sp² hybridized carbons of the benzene ring.[4]
1200-1300 (strong)C-O StretchEsterCharacteristic strong absorptions for the ester C-O bond.[3]
~1100 (strong)C-F StretchAryl-FluorideConfirms the presence of the carbon-fluorine bond.

The simultaneous observation of all these bands provides compelling evidence that the molecule contains all the required functional components.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Authoritative Grounding: NMR is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical shifts, coupling constants, and through-space/through-bond correlations, a complete and unambiguous picture of the molecular skeleton can be constructed.

Experimental Protocol: General NMR
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

  • Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments (¹H, ¹³C, DEPT-135, ¹⁹F, COSY, HSQC, HMBC) are run.

¹H NMR: Proton Inventory and Environment

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling.

Chemical Shift (δ, ppm) (Predicted)MultiplicityCoupling (J, Hz) (Predicted)IntegrationAssignmentRationale
~8.1t (or ddd)J ≈ 1.5 Hz1HH-6Deshielded by adjacent ester and meta to two electron-withdrawing groups. Shows meta-coupling to H-2 and H-4.
~7.9t (or ddd)J ≈ 1.5, 2.5 Hz1HH-2Deshielded by ester and fluorine. Shows meta-coupling to H-6 and H-4, and a ⁴JHF coupling to fluorine.
~7.7t (or ddd)J ≈ 1.5, 2.5 Hz1HH-4Influenced by fluorine and alkyne. Shows meta-coupling to H-2 and H-6, and a ³JHF coupling to fluorine.
~3.9s-3H-OCH₃Typical chemical shift for methyl ester protons.[6][7]
~3.2s-1H-C≡CHTypical chemical shift for a terminal alkynyl proton.[6][7]
¹³C NMR: Carbon Skeleton Blueprint

The ¹³C NMR spectrum indicates the number of unique carbon atoms. A DEPT-135 experiment is run alongside to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons do not appear in DEPT spectra.

Chemical Shift (δ, ppm) (Predicted)DEPT-135AssignmentRationale
~165No signalC-7 (C=O)Typical shift for an ester carbonyl carbon.
~162 (d, ¹JCF ≈ 250 Hz)No signalC-5 (C-F)Aromatic carbon directly bonded to fluorine shows a large one-bond C-F coupling.
~135CHC-6Aromatic CH deshielded by the ester group.
~132No signalC-1Quaternary carbon attached to the ester group.
~125CHC-4Aromatic CH deshielded by fluorine.
~120 (d, ²JCF ≈ 25 Hz)CHC-2Aromatic CH with two-bond coupling to fluorine.
~120No signalC-3Quaternary carbon attached to the alkyne.
~82No signalC-8 (-C≡CH)Alkynyl quaternary carbon.
~79CHC-9 (-C≡CH)Alkynyl methine carbon.
~53CH₃C-10 (-OCH₃)Methyl ester carbon.[8]
2D NMR: Establishing Connectivity

While 1D NMR suggests the pieces, 2D NMR proves how they are connected. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial for establishing the substitution pattern by showing correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the substitution pattern.

Key HMBC Correlations for Structure Proof:

  • Alkynyl-H (H-9) → C-3 & C-4: This correlation definitively places the ethynyl group at position C-3 and adjacent to C-4.

  • Methoxy-H (H-10) → C-7 (C=O): Confirms the methyl group is part of the ester functionality.

  • Aromatic H-2 → C-7 (C=O) & C-4: This places H-2 adjacent to the ester-bearing carbon (C-1) and meta to C-4.

  • Aromatic H-6 → C-7 (C=O) & C-2: This places H-6 adjacent to C-1 and meta to C-2.

These correlations, taken together, are only consistent with the 1,3,5-substitution pattern. Any other arrangement (e.g., 1,2,4-) would result in a different and predictable set of HMBC correlations.

Data Synthesis and Final Conclusion

The structure of 3-Ethynyl-5-fluoro-benzoic acid methyl ester is confirmed by the congruent and self-validating data from multiple orthogonal analytical techniques.

G cluster_Evidence Convergent Lines of Evidence MS MS Data m/z = 178 (M+) m/z = 147 (M-OCH3) Conclusion Confirmed Structure: 3-Ethynyl-5-fluoro-benzoic acid methyl ester MS->Conclusion IR IR Data 3300 cm-1 (≡C-H) 1725 cm-1 (C=O) IR->Conclusion NMR_1D 1D NMR Data ¹H: 3 aromatic, 1 alkynyl, 1 methoxy ¹³C: 10 carbons ¹⁹F: 1 fluorine env. NMR_1D->Conclusion NMR_2D 2D NMR Data HMBC correlations confirm 1,3,5-substitution pattern NMR_2D->Conclusion

Caption: Logical convergence of all analytical data.

Mass spectrometry confirmed the molecular weight (178 g/mol ) and a fragmentation pattern consistent with a methyl benzoate derivative. Infrared spectroscopy provided definitive evidence for the key functional groups: a terminal alkyne, an aromatic ester, and an aryl-fluoride bond. Finally, a complete suite of 1D and 2D NMR experiments provided an unambiguous map of the atomic connectivity, with crucial HMBC correlations irrefutably establishing the 1,3,5-substitution pattern on the aromatic ring. This systematic and multi-faceted approach leaves no ambiguity as to the structure of the synthesized compound.

References

  • LibreTexts, C. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. [Link]

  • Monti, D., Orsini, F., & Ricca, G. (1986). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o-, m-, and p-Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Spectroscopy Letters, 19(1), 81-89. [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Cox, R. H. (1969). Proton magnetic resonance spectra of monosubstituted benzoic acids. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1189–1194. [Link]

  • Chemistry Pathshala by Dr. Pushpa. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. [Link]

  • LODER, A. et al. (2018). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]

  • Wiley. (2016). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies.com. [Link]

  • Massachusetts Institute of Technology. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. MIT OpenCourseWare. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 3-Ethynyl-5-fluoro-benzoic acid methyl ester in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of multifunctional building blocks is paramount for the rapid generation of structure-activity relationship (SAR) data. 3-Ethynyl-5-fluoro-benzoic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of multifunctional building blocks is paramount for the rapid generation of structure-activity relationship (SAR) data. 3-Ethynyl-5-fluoro-benzoic acid methyl ester (CAS: 914944-24-4) is a highly versatile scaffold utilized in the synthesis of complex therapeutics, ranging from antimalarial agents to anti-inflammatory kinase inhibitors[1][2].

As an Application Scientist, I have structured this guide to provide researchers with a deep mechanistic understanding of this compound's utility, followed by field-proven, self-validating experimental protocols for its most common synthetic applications.

Structural Rationale & Pharmacophore Utility

The utility of 3-ethynyl-5-fluoro-benzoic acid methyl ester lies in its three orthogonal functional groups, each serving a distinct purpose in drug design and synthesis:

  • Terminal Alkyne (Ethynyl Group):

    • Synthetic Role: Acts as a primary handle for carbon-carbon bond formation via Sonogashira cross-coupling [2] or for the synthesis of triazoles via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC / Click Chemistry).

    • Biological Role: Alkynes are excellent bioisosteres for phenyl rings or bulky halogens. They can project deep into hydrophobic enzymatic pockets while maintaining a low molecular weight footprint.

  • Aryl Fluoride:

    • Physicochemical Role: The highly electronegative fluorine atom lowers the pKa of adjacent functional groups, modulates the lipophilicity (LogP) of the final molecule, and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at the meta-position.

  • Methyl Ester:

    • Synthetic Role: Serves as a robust protecting group for the carboxylic acid during palladium-catalyzed couplings. Post-coupling, it can be cleanly hydrolyzed to a free acid, opening the door for amide coupling with diverse libraries of amines[2].

Quantitative Data Summary

Table 1: Physicochemical Profile & Structural Parameters

PropertyValueScientific Implication
Molecular Formula C₁₀H₇FO₂Low molecular weight (178.16 g/mol ) allows for significant downstream elaboration without exceeding Lipinski's Rule of 5.
LogP (Estimated) ~2.1Ideal lipophilicity for membrane permeability; fluorine enhances partitioning into lipid bilayers.
Alkyne Reactivity TerminalHighly reactive in Pd/Cu co-catalyzed systems; requires degassing to prevent Glaser homocoupling.
Ester Stability High (Neutral/Acidic)Stable under standard Sonogashira conditions; requires strong aqueous base (LiOH/KOH) for cleavage.

Key Applications in Drug Discovery

A. Synthesis of Antimalarial Agents

Recent patent literature highlights the use of this building block in the development of novel therapeutics against Plasmodium falciparum[2]. By coupling the ethynyl group with functionalized aryl bromides (e.g., 4-bromo-N-(pyridin-2-yl)-2-(trifluoromethyl)benzamide), researchers generate rigid, linear diarylalkyne systems. These rigid scaffolds effectively intercalate or bind to specific parasitic targets, disrupting the lifecycle of the malaria parasite[2].

B. Synthesis of IKK Enzyme Inhibitors (Anti-inflammatory)

The compound is also a critical intermediate in synthesizing tricyclic 1,6-dihydro-1,3,5,6-tetraaza-as-indacene derivatives[1]. These complex molecules act as potent inhibitors of the IκB kinase (IKK) complex. By blocking IKK, the downstream phosphorylation and degradation of IκBα is prevented, thereby halting the nuclear translocation of NF-κB and stopping the transcription of pro-inflammatory cytokines (TNF-α, IL-1)[1].

IKKPathway Stimulus Inflammatory Stimuli (TNF-α, IL-1) Receptor Cell Surface Receptor (TNFR, IL-1R) Stimulus->Receptor IKK IKK Complex (Target Enzyme) Receptor->IKK Activates IkB IκBα Protein (Inhibitory) IKK->IkB Phosphorylates Inhibitor Synthesized Inhibitor (Alkyne-Derived) Inhibitor->IKK Blocks NFkB NF-κB (Transcription Factor) IkB->NFkB Releases GeneExpr Pro-inflammatory Gene Expression NFkB->GeneExpr Translocates

Biological Pathway: Inhibition of the IKK complex by alkyne-derived therapeutics halts inflammation.

Standardized Experimental Protocols

The following protocols represent a self-validating synthetic workflow. Each step includes mechanistic causality to ensure researchers understand why specific conditions are chosen, enabling easier troubleshooting.

SyntheticWorkflow A 3-Ethynyl-5-fluoro-benzoic acid methyl ester (Alkyne Donor) C Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA Ethyl Acetate, 80°C A->C B Aryl Halide (Ar-Br / Ar-I) B->C D Diarylalkyne Intermediate (C-C Bond Formed) C->D E Ester Hydrolysis LiOH, THF/H2O, RT D->E F Carboxylic Acid Intermediate E->F G Amide Coupling HATU, DIPEA, Amine F->G H Final Target Compound (e.g., Antimalarial / IKK Inhibitor) G->H

Synthetic Workflow: From Sonogashira coupling to final amide target generation.

Protocol 1: Sonogashira Cross-Coupling

This protocol details the coupling of the terminal alkyne with an aryl halide[2].

Reagents:

  • 3-Ethynyl-5-fluoro-benzoic acid methyl ester (1.05 eq)

  • Aryl Bromide or Iodide (1.00 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Copper(I) Iodide[CuI] (5 mol%)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Ethyl Acetate or DMF (0.1 M relative to substrate)

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve the aryl halide and 3-ethynyl-5-fluoro-benzoic acid methyl ester in anhydrous solvent within a Schlenk flask or sealed tube. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen poisons the active Pd(0) catalyst and promotes the oxidative homocoupling of the alkyne (Glaser coupling), which consumes the starting material and complicates purification.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₂Cl₂ and CuI.

    • Causality: CuI reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is highly nucleophilic and readily undergoes transmetallation with the Pd(II)-aryl complex generated by the oxidative addition of the aryl halide.

  • Base Addition: Inject TEA via syringe.

    • Causality: TEA serves a dual purpose: it acts as a base to deprotonate the terminal alkyne, and it acts as a mild reductant to reduce the Pd(II) precatalyst to the catalytically active Pd(0) species.

  • Reaction & Validation: Seal the vessel and heat to 80°C for 4–12 hours. Monitor the reaction via LC-MS.

    • Self-Validation: The disappearance of the aryl halide mass and the appearance of the coupled product mass [M+H]+ confirms successful transmetallation and reductive elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal particulates, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Ester Hydrolysis and Amidation

To utilize the carboxylic acid for further derivatization, the methyl ester must be cleaved[1].

Step-by-Step Methodology:

  • Solvation: Dissolve the diarylalkyne methyl ester intermediate in a 3:1:1 mixture of THF : Methanol : Water.

    • Causality: This specific ternary solvent system ensures that the highly lipophilic diarylalkyne remains in solution (via THF/MeOH) while providing the necessary aqueous environment for the hydroxide nucleophile.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq) and stir at room temperature for 2–4 hours.

    • Causality: LiOH is preferred over NaOH or KOH because the lithium cation strongly coordinates with water and the ester carbonyl oxygen, providing a milder, cleaner cleavage that prevents side reactions (such as nucleophilic attack on the aryl fluoride).

  • Acidification & Isolation: Monitor by TLC until the ester spot disappears. Concentrate the mixture in vacuo to remove organic solvents. Cool the aqueous layer to 0°C and dropwise add 1M HCl until the pH reaches ~3.

    • Self-Validation: The protonation of the carboxylate anion to the free carboxylic acid will cause the product to immediately precipitate out of the aqueous solution as a white/pale solid.

  • Amide Coupling: The isolated acid can now be reacted with any primary or secondary amine using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF at room temperature to yield the final therapeutic candidate.

Reaction Optimization Parameters

When scaling up or dealing with highly sterically hindered aryl halides, standard conditions may fail. Use the following optimization matrix to adjust your Sonogashira parameters.

Table 2: Sonogashira Optimization Matrix

VariableStandard ConditionAggressive Condition (For Hindered Ar-Br/Cl)Scientific Rationale for Shift
Catalyst Pd(PPh₃)₂Cl₂Pd(dppf)Cl₂ or Pd(t-Bu₃P)₂Bidentate or electron-rich ligands accelerate the oxidative addition step for stubborn halides.
Solvent Ethyl AcetateDMF or NMPHighly polar aprotic solvents stabilize the transition states of the catalytic cycle at higher temperatures.
Temperature 80°C100°C - 120°C (Microwave)Increased thermal energy overcomes the activation barrier of sterically congested transmetallation.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)DIPEA is less nucleophilic than TEA, reducing base-catalyzed side reactions at elevated temperatures.

References

  • Ethynyl compounds, their preparation and their therapeutic use for the treatment of malaria.
  • 1, 6 -dihydro- 1,3, 5, 6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same as inhibitors of ikk enzyme activity.

Sources

Application

Modular Synthesis of PET Radioligands from 3-Ethynyl-5-fluorobenzoic Acid Methyl Ester: A Divergent Radiochemistry Protocol

Executive Summary In the rapidly evolving landscape of Positron Emission Tomography (PET) radiopharmaceutical development, the selection of highly versatile, multi-functional building blocks is critical. 3-Ethynyl-5-fluo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of Positron Emission Tomography (PET) radiopharmaceutical development, the selection of highly versatile, multi-functional building blocks is critical. 3-Ethynyl-5-fluorobenzoic acid methyl ester (CAS 914944-24-4) serves as a premier trifunctional precursor[1][2]. Featuring a terminal alkyne, an aryl fluoride, and a methyl ester, this single scaffold enables divergent radiolabeling strategies using both Fluorine-18 ( 18 F) and Carbon-11 ( 11 C).

This Application Note provides researchers, radiochemists, and drug development professionals with a comprehensive, self-validating methodology for synthesizing novel PET radioligands via two distinct orthogonal pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and 11 C-Esterification.

Physicochemical Profile & Orthogonal Reactivity

Understanding the intrinsic properties of the precursor is the first step in designing a robust radiosynthesis. Table 1 summarizes the physicochemical parameters and the orthogonal reactivity of the target molecule.

Table 1: Precursor Properties and Reactive Sites

ParameterSpecificationRadiochemical Utility
Chemical Name 3-Ethynyl-5-fluorobenzoic acid methyl esterN/A
CAS Number 914944-24-4Commercially available building block[2].
Molecular Weight 178.16 g/mol Low MW allows for the addition of prosthetic groups without exceeding the ideal size for BBB penetration.
Terminal Alkyne Highly reactive sp-carbonIdeal for3[3].
Methyl Ester Saponifiable moietyCan be hydrolyzed to the free acid for[ 11 C-methylation using [11 C]CH 3​ OTf](4].
Aryl Fluoride Electron-withdrawing groupActs as a metabolic shield to prevent rapid in vivo oxidation; potential site for 18 F/ 19 F isotopic exchange.

Scientific Rationale & Causality in Experimental Design

To ensure high molar activity and radiochemical yield (RCY), experimental conditions must be precisely tuned to the half-lives of 18 F (109.7 min) and 11 C (20.4 min).

The CuAAC Pathway ( 18 F)

The terminal alkyne allows for regioselective 1,4-disubstituted 1,2,3-triazole formation via CuAAC with aliphatic azides such as 2-[ 18 F]fluoroethyl azide. The CuAAC reaction is a cornerstone of PET radiochemistry due to its 5[5].

  • Causality of Catalyst Stabilization: Free Cu(I) is highly unstable in aqueous/aerobic environments and prone to disproportionation. We utilize bathophenanthrolinedisulfonic acid (BPDS) as an auxiliary chelator. BPDS stabilizes the Cu(I) intermediate, 6, which is critical for minimizing decay losses[6].

The Esterification Pathway ( 11 C)

Alternatively, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, serving as a substrate for 11 C-methylation.

  • Causality of Reagent Selection: While [11 C]CH 3​ I is common, we utilize [ 11 C]methyl triflate ( [11 C]CH 3​ OTf). The triflate leaving group makes the reagent significantly more electrophilic,4[4]. This is imperative when working with the short 20.4-minute half-life of Carbon-11[7].

Radiosynthetic Workflows

Pathways Precursor 3-Ethynyl-5-fluoro-benzoic acid methyl ester Acid 3-Ethynyl-5-fluorobenzoic acid (Intermediate) Precursor->Acid LiOH, H2O/MeOH Saponification F18_Product [18F]Triazole Derivative (Click Product) Precursor->F18_Product CuAAC CuSO4, NaAsc C11_Product [11C]Methyl Ester Derivative Acid->C11_Product 11C-Methylation Cs2CO3, DMF F18_Azide 2-[18F]Fluoroethyl azide F18_Azide->F18_Product Click Partner C11_MeOTf [11C]CH3OTf C11_MeOTf->C11_Product Methylating Agent

Caption: Divergent radiosynthetic pathways from the trifunctional precursor.

Table 2: Comparative Radiochemical Parameters

ParameterPathway A ( 18 F-Click)Pathway B ( 11 C-Methylation)
Radionuclide Half-life 109.7 min[8]20.4 min[7]
Typical Precursor Amount 1.5–2.0 mg[9]0.5–1.0 mg[4]
Reaction Temperature Room Temp (25 °C)[6]60–100 °C[4]
Reaction Time 10–15 min[6]2–5 min[4]
Typical RCY (Uncorrected) 30–50%[9]30–40%[4]
Molar Activity (End of Synth) >150 GBq/µmol[9]>370 GBq/µmol[4]

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 18 F-Labeled Triazole via CuAAC

This protocol utilizes an automated synthesis module to generate 2-[ 18 F]fluoroethyl azide, followed by a highly efficient room-temperature click reaction.

Workflow Cyclotron Cyclotron Target 18O(p,n)18F QMA QMA Cartridge Trapping & Elution Cyclotron->QMA Reactor1 Reactor 1: 18F-Azide Synthesis 90°C, 10 min QMA->Reactor1 K222/K2CO3 Distillation In-line Distillation or SPE Purification Reactor1->Distillation 2-Azidoethyl tosylate Reactor2 Reactor 2: CuAAC Click Precursor + Cu(I), RT Distillation->Reactor2 Pure 18F-Azide HPLC Semi-Prep HPLC Isolation Reactor2->HPLC Crude Product Formulation C18 SPE & Sterile Filtration Final Formulation HPLC->Formulation Pure Fraction

Caption: Automated radiosynthesis module workflow for 18F-click labeling.

Step 1: Fluoride Activation

  • Trap cyclotron-produced[ 18 F]fluoride on a pre-conditioned Sep-Pak QMA light cartridge.

  • Elute the activity into Reactor 1 using 1.0 mL of an eluent containing Kryptofix 2.2.2 (K 2.2.2​ , 5.6 mg) and K 2​ CO 3​ (1.0 mg) in MeCN/H 2​ O (70/30 v/v)[9]. Rationale: K 2.2.2​ sequesters potassium ions, leaving the fluoride "naked" and highly nucleophilic.

  • Azeotropically dry the complex at 110 °C under a stream of helium, adding anhydrous MeCN (3 × 1.0 mL) to ensure complete water removal.

Step 2: Synthesis of 2-[ 18 F]Fluoroethyl Azide

  • Add 2-azidoethyl-4-toluenesulfonate (8.4 µmol) dissolved in 0.4 mL anhydrous MeCN to Reactor 1.

  • Heat the mixture at 80 °C for 15 minutes[6].

  • Isolate the volatile 2-[ 18 F]fluoroethyl azide via8 into Reactor 2 containing 0.15 mL MeCN[8].

Step 3: CuAAC Click Reaction

  • To Reactor 2, add 3-Ethynyl-5-fluoro-benzoic acid methyl ester (10 µmol), CuSO 4​ ·5H 2​ O (8 µmol), and BPDS (8 µmol) in 0.2 mL phosphate buffer (0.1 M, pH 7.4).

  • Initiate the reaction by adding freshly prepared sodium ascorbate (40 µmol in 0.1 mL H 2​ O). Rationale: Ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Allow the reaction to proceed at room temperature for 10 minutes[6].

Protocol B: Synthesis of 11 C-Labeled Ester via [11 C]CH 3​ OTf

This pathway is utilized when the structural integrity of the ester must be maintained with an isotopic substitution.

Step 1: Precursor Saponification (Off-line)

  • Dissolve 3-Ethynyl-5-fluoro-benzoic acid methyl ester (50 mg) in 2 mL of MeOH/H 2​ O (1:1).

  • Add 1M LiOH (1.2 eq) and stir at room temperature for 2 hours.

  • Acidify with 1M HCl to pH 3, extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield the intermediate 3-ethynyl-5-fluorobenzoic acid.

Step 2: 11 C-Methylation

  • Load the intermediate acid (1.0 mg) and Cs 2​ CO 3​ (2.0 mg) dissolved in 0.3 mL anhydrous DMF into the automated synthesis loop/reactor.

  • Transfer cyclotron-produced [ 11 C]CO 2​ into a gas-phase methylation module to [generate [11 C]CH 3​ OTf](10].

  • Sweep the [11 C]CH 3​ OTf into the reactor at room temperature.

  • Once trapping is complete, heat the sealed reactor to 80 °C for 3 minutes to drive the esterification to completion[4].

Quality Control & Self-Validating Systems

To ensure the protocol is a self-validating system, the following in-process and final QC steps are mandatory:

  • In-Process Radio-TLC: Before committing the crude mixture to HPLC, spot 1 µL on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). The polar triazole product will remain near the baseline, while unreacted 2-[ 18 F]fluoroethyl azide migrates near the solvent front. This validates the success of the click reaction.

  • Semi-Preparative HPLC: Purify the crude mixture using a C18 reverse-phase column. Collect the radioactive peak corresponding to the product.

  • Analytical Co-Injection: Inject an aliquot of the formulated tracer alongside a fully characterized, non-radioactive reference standard ( 19 F/ 12 C). The UV absorbance peak of the standard must perfectly overlay with the radioactive peak of the tracer, validating chemical identity.

References

  • Title: Buy 4-(2-Cyclobutylethyl)aniline (EVT-12210855) (Catalog Data)
  • Title: Product Index - AA Blocks Source: AA Blocks URL
  • Title: Highly efficient click labeling using 2-[18F]fluoroethyl azide and synthesis of an 18F N-hydroxysuccinimide ester as conjugation agent Source: NIH PMC URL
  • Title: Click Chemistry and Radiochemistry: An Update Source: NIH PMC URL
  • Title: Chelator-Accelerated One-Pot 'Click' Labeling of Small Molecule Tracers with 2-[18F]Fluoroethyl Azide Source: MDPI URL
  • Title: 18F-Labeling Using Click Cycloadditions Source: NIH PMC URL
  • Title: Optimized and Automated Radiosynthesis of [18F]DHMT for Translational Imaging of Reactive Oxygen Species with Positron Emission Tomography Source: NIH PMC URL
  • Title: 11CO2 Fixation: A Renaissance in PET Radiochemistry Source: Harvard DASH URL
  • Title: Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies Source: NIH PMC URL
  • Title: Synthesis of[11C]GSK1482160 as a new PET agent for targeting Source: IU Indianapolis ScholarWorks URL
  • Title: L-[methyl-11C]Methionine [11C]MET Source: Molecular Imaging and Contrast Agent Database URL

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 3-Ethynyl-5-fluoro-benzoic Acid Methyl Ester

Abstract This application note provides a comprehensive and detailed protocol for the purification of 3-Ethynyl-5-fluoro-benzoic acid methyl ester, a key intermediate in pharmaceutical and materials science research. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive and detailed protocol for the purification of 3-Ethynyl-5-fluoro-benzoic acid methyl ester, a key intermediate in pharmaceutical and materials science research. The methodology is centered around reverse-phase High-Performance Liquid Chromatography (HPLC), a robust and widely used technique for the separation of small organic molecules. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, the scientific rationale behind methodological choices, and a systematic workflow for achieving high purity of the target compound.

Introduction and Method Rationale

3-Ethynyl-5-fluoro-benzoic acid methyl ester is a substituted aromatic compound whose unique structural features—an electron-withdrawing fluorine atom and a reactive ethynyl group—make it a valuable building block in organic synthesis. Achieving high purity of this intermediate is critical for the success of subsequent reactions and the integrity of final products.

The purification strategy detailed herein is based on reverse-phase HPLC. This choice is predicated on the physicochemical properties of the target molecule. As an ester of a benzoic acid derivative, the compound is expected to be relatively non-polar and thus well-suited for separation based on hydrophobic interactions with a non-polar stationary phase.[1]

Core Principles of the Method:

  • Stationary Phase Selection: A C18 (octadecylsilane) stationary phase is selected as the foundational column chemistry. C18 columns are the most common type of reverse-phase support, offering a high degree of hydrophobicity and providing excellent retention for non-polar to moderately polar organic molecules like aromatic esters.[2][3] The separation mechanism relies on the partitioning of the analyte between the polar mobile phase and the non-polar, hydrocarbonaceous surface of the C18-bonded silica.

  • Mobile Phase Composition: The mobile phase consists of a gradient mixture of water and acetonitrile. Acetonitrile is chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at the detection wavelengths used.[2]

  • Mobile Phase pH Control: To ensure reproducible retention times and sharp, symmetrical peak shapes, 0.1% formic acid is added to both the aqueous and organic mobile phase components. While the methyl ester itself is not readily ionizable, this acidic modifier helps to maintain a consistent, low pH environment. This is crucial for suppressing the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and peak tailing.[4] Formic acid is a volatile additive, making it an ideal choice for methods that may be coupled with mass spectrometry (LC-MS) for fraction analysis, as it is less likely to cause ion suppression compared to stronger acids like trifluoroacetic acid (TFA).[1][5][6]

Materials and Instrumentation
ItemSpecification
Instrumentation
HPLC SystemA preparative or semi-preparative HPLC system equipped with a binary pump, autosampler, and column thermostat.
DetectorUV-Vis or Photodiode Array (PDA) Detector.
Chemicals & Reagents
Acetonitrile (ACN)HPLC Grade or higher
WaterDeionized (DI) Water, 18.2 MΩ·cm resistivity or HPLC grade
Formic Acid (FA)LC-MS Grade, >99% purity
Sample Diluent50:50 (v/v) Acetonitrile:Water
Chromatography Column
Stationary PhaseC18 Reverse-Phase Column
Dimensions (Analytical)4.6 x 150 mm, 5 µm particle size (for method development)
Dimensions (Preparative)21.2 x 250 mm, 5 µm particle size (for purification)
Experimental Protocols

This section details the step-by-step procedure for the purification of 3-Ethynyl-5-fluoro-benzoic acid methyl ester. The process begins with method development on an analytical scale and then scales up to a preparative separation.

3.1. Workflow Overview

The overall process follows a logical sequence from initial analysis to final purification and verification.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development (Analytical Scale) cluster_purify Purification (Preparative Scale) cluster_analysis Post-Purification A Mobile Phase & Sample Preparation B Perform Scouting Gradient Run A->B 1. Setup C Analyze Chromatogram: Identify Target Peak B->C 2. Evaluate D Optimize Gradient for Resolution C->D 3. Refine E Scale Up Method to Preparative Column D->E 4. Scale F Perform Preparative Run E->F 5. Inject G Collect Fractions F->G 6. Isolate H Analyze Fractions for Purity G->H 7. Verify I Pool Pure Fractions & Evaporate Solvent H->I 8. Combine

Caption: HPLC purification workflow from preparation to final product isolation.

3.2. Step-by-Step Methodology

Step 1: Reagent and Sample Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of DI water to create a 0.1% (v/v) solution. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Add 1.0 mL of formic acid to 1 L of HPLC grade acetonitrile to create a 0.1% (v/v) solution.

  • Sample Preparation: Dissolve the crude 3-Ethynyl-5-fluoro-benzoic acid methyl ester in the sample diluent (50:50 ACN:Water) to a concentration of approximately 1-2 mg/mL for analytical runs. Ensure the sample is fully dissolved. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Step 2: Analytical Method Development - Scouting Gradient

The initial scouting run is designed to determine the approximate retention time of the target compound and to visualize the impurity profile.

  • Install Analytical Column: Install the 4.6 x 150 mm, 5 µm C18 column into the HPLC system.

  • Equilibrate System: Purge the system with the new mobile phases and equilibrate the column with the initial gradient conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Set Detection Wavelength: Based on the characteristic UV absorbance of benzoic acid derivatives, set the detector to monitor at 254 nm and 280 nm.[7] A PDA detector can be used to scan a wider range (e.g., 200-400 nm) to determine the optimal wavelength for the target compound.

  • Perform Injection: Inject 5-10 µL of the prepared sample and run the scouting gradient.

Table 1: Analytical Scouting Gradient Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection 254 nm
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0

Step 3: Gradient Optimization

After the scouting run, analyze the chromatogram to identify the peak corresponding to 3-Ethynyl-5-fluoro-benzoic acid methyl ester. If the peak is not well-resolved from impurities, the gradient should be optimized.

  • Identify Elution Point: Note the percentage of Mobile Phase B at which the target compound elutes.

  • Shallow the Gradient: Create a new, shallower gradient around the identified elution point. For example, if the compound elutes at 60% B, a new gradient could run from 50% to 70% B over a longer period (e.g., 20 minutes). This "stretches out" the separation in the critical region, improving resolution between closely eluting peaks.[8][9]

Step 4: Scale-up to Preparative Purification

Once a satisfactory separation is achieved on the analytical scale, the method can be scaled up for preparative purification.

  • Install Preparative Column: Replace the analytical column with the preparative C18 column (e.g., 21.2 x 250 mm).

  • Adjust Flow Rate: The flow rate must be adjusted to maintain the same linear velocity as the analytical method. The new flow rate can be calculated using the formula: FlowRate_prep = FlowRate_analyt * (ID_prep² / ID_analyt²) Example: 1.0 mL/min * (21.2² / 4.6²) ≈ 21.2 mL/min

  • Adjust Gradient Times: The gradient time points must also be scaled proportionally to the column volume.

  • Prepare Concentrated Sample: Dissolve a larger quantity of the crude material in a minimal amount of diluent. The maximum loading capacity will depend on the column size and the resolution from the nearest impurity.

  • Perform Preparative Run: Equilibrate the preparative column and inject the concentrated sample.

  • Fraction Collection: Collect the eluent in fractions as the target peak begins to emerge from the detector. Collect the peak in multiple fractions (e.g., beginning, middle, and end) to isolate the purest portions.

Step 5: Post-Purification Analysis

  • Purity Check: Analyze small aliquots of the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.

  • Pooling and Solvent Removal: Combine the fractions that meet the desired purity level. Remove the solvent (acetonitrile and water) using a rotary evaporator or lyophilizer to yield the purified solid product.

Troubleshooting
IssuePotential CauseRecommended Solution
Peak Tailing - Secondary interactions with residual silanols. - Column overload.- Ensure 0.1% formic acid is present in both mobile phases. - Reduce the amount of sample injected. - Consider using a modern, end-capped C18 column designed for better peak shape.[10]
Poor Resolution - Gradient is too steep. - Inappropriate stationary phase.- Decrease the gradient slope around the elution time of the target compound.[9] - Consider a Phenyl-Hexyl column, which can offer different selectivity for aromatic compounds through π-π interactions.[3]
High Backpressure - Blockage in the system (e.g., frit, column). - Flow rate is too high for the column.- Filter all samples and mobile phases. - Reverse-flush the column (if permitted by the manufacturer). - Verify that the flow rate is appropriate for the column dimensions and particle size.[11]
No Peak Detected - Incorrect detection wavelength. - Sample not dissolved or injected properly. - Compound is fully retained.- Use a PDA detector to find the UV absorbance maximum. - Verify sample preparation and autosampler operation. - Run a steep gradient up to 100% organic to elute highly retained components.

Sources

Application

Application Note: Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) as a Divergent Building Block for Fluorinated Heterocycles

Executive Summary & Mechanistic Rationale The strategic incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone technique in modern drug discovery and agrochemical development. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The strategic incorporation of the trifluoromethyl (–CF₃) group into heterocyclic scaffolds is a cornerstone technique in modern drug discovery and agrochemical development. The –CF₃ moiety profoundly alters a molecule's physicochemical profile, typically enhancing lipophilicity, metabolic stability, and target binding affinity [1].

As a Senior Application Scientist, I frequently recommend Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) as the premier fluorinated building block for these applications. ETFAA is a highly versatile, commercially available 1,3-dielectrophile.

The Causality of Regioselectivity: The synthetic power of ETFAA lies in its "push-pull" electronic asymmetry. The highly electronegative –CF₃ group strongly activates the adjacent ketone carbonyl, making it significantly more electrophilic than the ester carbonyl. When reacting with asymmetric dinucleophiles (such as mono-substituted hydrazines), the most nucleophilic nitrogen will preferentially attack the CF₃-activated ketone first. Understanding and controlling this kinetic preference via temperature and solvent selection allows chemists to dictate the regiochemical outcome of the subsequent cyclocondensation, enabling the divergent synthesis of either 3-(trifluoromethyl)pyrazoles or 4-(trifluoromethyl)pyrimidines [2].

Reaction Pathway Visualization

G ETFAA Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) Cond1 Cyclocondensation (65°C to Reflux) ETFAA->Cond1 Cond2 Base-Promoted Annulation (NaOEt, Reflux) ETFAA->Cond2 Hydrazine Methylhydrazine Hydrazine->Cond1 Amidine Amidine Hydrochloride Amidine->Cond2 Pyrazole 3-(Trifluoromethyl)pyrazole Derivatives Cond1->Pyrazole Pyrimidine 4-(Trifluoromethyl)pyrimidine Derivatives Cond2->Pyrimidine

Divergent synthesis of fluorinated heterocycles from ETFAA.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . By monitoring specific in-process analytical markers, researchers can verify the success of each mechanistic step before proceeding.

Protocol 1: Regioselective Synthesis of 1-Methyl-5-hydroxy-3-(trifluoromethyl)pyrazole

Reference standard adapted from established agricultural chemistry syntheses [1].

Causality & Design: Reacting ETFAA with methylhydrazine can theoretically yield two regioisomers. By initiating the reaction at a moderate temperature (65 °C), the more nucleophilic –NH₂ group of methylhydrazine selectively attacks the CF₃-ketone. The subsequent elevation to reflux provides the necessary activation energy for the intramolecular lactamization (ester attack by the –NHCH₃ group), locking in the 3-(trifluoromethyl) regiochemistry.

Step-by-Step Methodology:

  • System Preparation: Purge a 100 mL two-neck round-bottom flask with nitrogen to prevent oxidative side reactions. Add 40% aqueous methylhydrazine (13.8 g, 0.12 mol) and heat the solution to 65 °C.

  • Controlled Addition: Add ETFAA (18.4 g, 0.10 mol) dropwise over 30 minutes.

    • Expert Insight: The dropwise addition is critical. The initial hydrazone formation is highly exothermic; bulk addition can lead to local overheating and oligomerization of the starting materials.

  • Intermediate Formation: Maintain the reaction mixture at 65 °C for 3 hours.

  • Cyclization: Elevate the temperature to reflux for an additional 5 hours to drive the elimination of ethanol and water, forcing the ring closure.

  • Work-up: Evaporate the solvent under reduced pressure. Recrystallize the resulting yellow crude solid from absolute ethanol to afford the pure product.

Self-Validation Loop:

  • In-Process TLC: Hexane:EtOAc (3:1). Watch for the disappearance of the UV-active ETFAA spot.

  • Structural Confirmation (¹H NMR in CDCl₃): The reaction is successful if you observe a diagnostic pyrazole C=CH proton singlet at δ 5.80 ppm and the N–CH₃ singlet at δ 3.79 ppm . The lack of a secondary N-CH₃ peak confirms high regioselectivity [1].

Protocol 2: Base-Promoted Synthesis of 4-(Trifluoromethyl)pyrimidines

Causality & Design: Unlike hydrazines, amidines and guanidines are less nucleophilic. To facilitate the initial nucleophilic attack on the ETFAA ketone, the amidine hydrochloride salt must be free-based using a strong, non-nucleophilic base relative to the ester (e.g., Sodium ethoxide in ethanol). This matches the leaving group of the ester, preventing unwanted transesterification or saponification [3].

Step-by-Step Methodology:

  • Alkoxide Generation: In a flame-dried flask under nitrogen, dissolve sodium metal (0.11 mol) in anhydrous ethanol (50 mL) to generate fresh sodium ethoxide.

    • Expert Insight: Using fresh NaOEt instead of aqueous bases (like NaOH) strictly prevents the hydrolysis of the ETFAA ester into an unreactive carboxylic acid.

  • Free-Basing: Add the amidine hydrochloride (0.10 mol) to the NaOEt solution. Stir at room temperature for 30 minutes.

  • Condensation: Add ETFAA (0.10 mol) dropwise at room temperature.

  • Annulation: Heat the mixture to reflux for 12 hours to ensure complete cyclocondensation.

  • Work-up: Cool to room temperature, concentrate in vacuo, and dissolve the residue in water. Acidify carefully with 1M HCl to pH 4–5 to precipitate the pyrimidinol derivative. Filter and dry.

Self-Validation Loop:

  • Structural Confirmation (¹⁹F NMR): A successful cyclization will yield a sharp singlet in the range of δ -68.0 to -70.0 ppm , confirming the intact –CF₃ group attached to the newly formed aromatic pyrimidine ring.

Quantitative Data & Reaction Optimization

The table below summarizes the expected quantitative outcomes and critical reaction parameters for ETFAA-derived heterocycles, providing a benchmark for reaction optimization.

Target HeterocycleDinucleophileCatalyst / BaseTemp / TimeRegioselectivityTypical Yield
3-(Trifluoromethyl)pyrazole MethylhydrazineNone (Aqueous)65 °C (3h) → Reflux (5h)> 95% (3-CF₃ isomer)80 - 85%
3,5-Bis(fluoroalkyl)pyrazole Hydrazine hydrateYb(PFO)₃ or Zn(OTf)₂Microwave / RefluxN/A (Symmetrical)75 - 90%
4-(Trifluoromethyl)pyrimidine Amidine HClFresh NaOEtRT (0.5h) → Reflux (12h)> 98% (4-CF₃ isomer)70 - 78%
Spiro-pyranopyrazoles Hydrazine + IsatinPEG-400 (Recyclable)110 °C (2-4h)Complex Cascade85 - 92%

Data synthesized from established multicomponent and cyclocondensation protocols [1], [2], [3].

References

  • Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety Journal of Agricultural and Food Chemistry[Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Beilstein Journal of Organic Chemistry[Link]

  • Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks RSC Advances[Link]

Method

Application Note: Analytical Characterization Protocol for 3-Ethynyl-5-fluoro-benzoic Acid Methyl Ester

Executive Summary & Scientific Rationale 3-Ethynyl-5-fluoro-benzoic acid methyl ester is a highly versatile, polyfunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

3-Ethynyl-5-fluoro-benzoic acid methyl ester is a highly versatile, polyfunctional building block extensively utilized in modern medicinal chemistry and drug discovery. Featuring three orthogonal reactive handles—a terminal alkyne, an aryl fluoride, and a methyl ester—it serves as a critical intermediate in the synthesis of complex pharmacophores, including [1] and novel [2].

Because of its multi-functional nature, accurate analytical characterization is paramount. The terminal alkyne is prone to oxidative dimerization (Glaser coupling) if improperly stored, while the ester is susceptible to hydrolysis. This application note details a self-validating analytical workflow utilizing NMR, FTIR, GC-MS, and HPLC to ensure the structural integrity and chemical purity of this compound.

Physicochemical & Structural Profile

To establish a baseline for analytical testing, the core physicochemical properties of the molecule are summarized below.

ParameterValue / Description
Chemical Name 3-Ethynyl-5-fluoro-benzoic acid methyl ester
CAS Registry Number 914944-24-4[3]
Molecular Formula C10H7FO2[3]
Molecular Weight 178.16 g/mol [3]
Key Functional Groups Terminal Alkyne (-C≡CH), Aryl Fluoride (-F), Methyl Ester (-COOCH3)
Predicted Boiling Point ~259.8 °C[3]
Physical Appearance Colorless to light yellow liquid/low-melting solid (impurity dependent)[4]

Causality-Driven Analytical Workflows

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for elucidating the regiochemistry of the 1,3,5-substitution pattern.

  • ^19F NMR (376 MHz): Fluorine's 100% natural abundance and spin-½ nature make ^19F NMR a highly sensitive, background-free diagnostic tool. The aryl fluorine typically resonates between -110 and -115 ppm. Observing a single, sharp resonance confirms the absence of defluorinated or regioisomeric impurities.

  • ^1H NMR (400 MHz): The terminal alkyne proton is relatively acidic due to the sp hybridization of the carbon, appearing as a sharp singlet at ~3.15 ppm. The methoxy group appears as an intense singlet at ~3.93 ppm. The aromatic protons (H2, H4, H6) exhibit complex splitting patterns (doublets of doublets or multiplets) due to scalar coupling with the ^19F nucleus ( 3JHF​ and 4JHF​ ).

  • ^13C NMR (100 MHz): Causality Note: The alkyne carbons and the ester carbonyl lack attached protons, leading to long longitudinal relaxation times ( T1​ ). Furthermore, the ^19F nucleus splits the carbon signals ( 1JCF​≈245 Hz, 2JCF​≈25 Hz). To accurately detect these quaternary and split carbons, an extended relaxation delay ( d1​=3−5 seconds) must be programmed into the acquisition sequence, as detailed in standard .

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides orthogonal validation of the functional groups. Attenuated Total Reflectance (ATR) is preferred over KBr pellet preparation to prevent moisture interference that could mask the alkyne signal.

  • Terminal Alkyne: Exhibits a sharp, distinct C-H stretching vibration at ~3280-3300 cm⁻¹, and a weaker C C stretching band at ~2110 cm⁻¹.

  • Methyl Ester: The strongly polarized C=O bond yields an intense stretching vibration at ~1725 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Operating in Electron Ionization (EI) mode at 70 eV, GC-MS confirms the molecular mass and provides structural clues via fragmentation.

  • Molecular Ion: M+∙ at m/z 178.

  • Fragmentation Causality: The primary fragmentation pathway is the α -cleavage of the ester. Loss of the methoxy radical ( OCH3, -31 Da) yields a stable acylium ion at m/z 147. Subsequent loss of carbon monoxide (CO, -28 Da) generates the fluorophenylacetylene cation at m/z 119.

Experimental Methodologies (Step-by-Step Protocols)

NMR Sample Preparation & Acquisition Protocol

This protocol is designed to be self-validating by incorporating an internal standard to verify chemical shifts.

  • Solvent Selection: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl3 is chosen for its excellent solubilizing power for moderately polar esters.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove any particulate matter, ensuring optimal magnetic field homogeneity (shimming).

  • Instrument Tuning: Insert the sample into the spectrometer. Tune and match the probe for ^1H, ^13C, and ^19F frequencies.

  • Acquisition Parameters:

    • ^1H NMR: 16 scans, d1​=1 s, spectral width = 12 ppm.

    • ^13C NMR: 512 scans, d1​=3 s (critical for alkyne/carbonyl relaxation), spectral width = 250 ppm.

    • ^19F NMR: 16 scans, d1​=1 s, spectral width = 200 ppm (referenced to external CFCl3 at 0 ppm).

HPLC-UV Purity Profiling Protocol

To ensure the compound is suitable for downstream or cross-coupling reactions, chemical purity must be 98%.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: HPLC-grade Water with 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% TFA.

    • Causality: TFA acts as an ion-pairing agent and suppresses any residual silanol interactions on the column, ensuring sharp, symmetrical peaks and preventing tailing of the fluorinated aromatic system.

  • Gradient Elution: 10% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm (optimal for the conjugated aromatic system).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Acetonitrile. Inject 10 µL.

Visualizations

AnalyticalWorkflow A 3-Ethynyl-5-fluoro-benzoic acid methyl ester B NMR Spectroscopy (1H, 13C, 19F) A->B Structural Elucidation C FTIR Spectroscopy (ATR Method) A->C Functional Groups D GC-MS Analysis (EI Mode) A->D Mass & Fragmentation E HPLC-UV (Purity Profiling) A->E Chemical Purity

Figure 1: Comprehensive analytical workflow for characterizing 3-Ethynyl-5-fluoro-benzoic acid methyl ester.

ReactivityPathway Core 3-Ethynyl-5-fluoro-benzoic acid methyl ester Click CuAAC 'Click' Chemistry (Triazole Formation) Core->Click Azide + Cu(I) Sono Sonogashira Coupling (Internal Alkyne) Core->Sono Aryl Halide + Pd/Cu Sapon Ester Hydrolysis (Free Carboxylic Acid) Core->Sapon LiOH / MeOH

Figure 2: Key synthetic reactivity pathways utilizing the orthogonal functional groups.

References

  • Guidechem Chemical Database | 3-ethynyl-5-fluorobenzoic acid methyl ester Properties | Source: Guidechem |

  • EP1888584B1 | 1, 6 -dihydro- 1,3, 5, 6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same as inhibitors of ikk enzyme activity | Source: Google Patents |

  • WO2019008027A1 | Ethynyl compounds, their preparation and their therapeutic use for the treatment of malaria | Source: Google Patents |

  • Pretsch, E., Bühlmann, P., Badertscher, M. | Structure Determination of Organic Compounds: Tables of Spectral Data | Source: Springer |

  • Kolb, H. C., Finn, M. G., Sharpless, K. B. | Click Chemistry: Diverse Chemical Function from a Few Good Reactions | Source: Angewandte Chemie International Edition |

Sources

Application

Application Note: Mechanochemical Synthesis of Covalent Organic Frameworks (COFs) for Targeted Drug Delivery

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of novel organic materials (Imine-linked COFs) via mechanochemistry for active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Focus: Synthesis of novel organic materials (Imine-linked COFs) via mechanochemistry for active pharmaceutical ingredient (API) encapsulation and stimuli-responsive delivery.

Mechanistic Rationale: The Paradigm Shift to Mechanochemistry

Covalent Organic Frameworks (COFs) have emerged as highly precise, crystalline porous polymers constructed entirely from light elements via robust covalent bonds. In the landscape of targeted drug delivery, COFs present a distinct advantage over Metal-Organic Frameworks (MOFs) and mesoporous silica. Because COFs lack metal nodes, they inherently bypass the in vivo heavy-metal toxicity and premature hydrolytic degradation often associated with coordination bonds (1)[1].

Historically, COF synthesis relied on solvothermal methods requiring sealed Pyrex tubes, toxic solvents, and extended reaction times (days to weeks) to achieve thermodynamic error correction. However, mechanochemical synthesis —specifically Liquid-Assisted Grinding (LAG)—has revolutionized this workflow. By utilizing mechanical shear force, researchers can drive the reversible amorphous-to-crystalline transition in a matter of hours under ambient conditions (2)[2].

To prevent premature, irreversible gelation during milling, modern protocols employ a cocrystal precursor strategy . By pre-assembling the amine monomer with an acid catalyst like p-toluenesulfonic acid (PTSA), a helical hydrogen-bonded network is formed. This protonates the amine, tuning its nucleophilicity and enforcing an ordered spatial arrangement that guides the subsequent imine condensation into highly crystalline 2D sheets (3)[3].

Workflow A Amine + Acid (TAPT + PTSA) B Cocrystal Precursor (H-Bond Network) A->B Mortar & Pestle (Nucleation) C Aldehyde Addition + LAG (15-30 Hz) B->C Mechanochemical Activation D Amorphous Intermediate C->D Shear Force E Crystalline 2D COF (Imine-Linked) D->E Error Correction (Thermodynamic)

Fig 1: Mechanochemical synthesis workflow utilizing a cocrystal precursor strategy.

Self-Validating Experimental Protocols

Protocol A: Liquid-Assisted Grinding (LAG) Synthesis of 2D Imine-COFs

Objective: Synthesize a highly porous imine-linked COF (e.g., TAPT-PTSA based) using mechanochemistry.

Step-by-Step Methodology:

  • Cocrystal Formation: In an agate mortar, combine the amine monomer (e.g., TAPT, 0.5 mmol) with PTSA monohydrate (1.5 mmol). Grind manually for 10 minutes.

    • Causality: The manual grinding initiates the N−H⋅⋅⋅O supramolecular synthons, pre-organizing the monomers and preventing uncontrolled amorphous polymerization (3)[3].

  • Aldehyde Addition & LAG: Transfer the cocrystal to a stainless-steel ball mill jar. Add the corresponding aldehyde monomer (0.75 mmol) and a catalytic amount of liquid additive (e.g., 100 μL of mesitylene/dioxane).

  • Stepwise Milling:

    • Set the mill to a low frequency (15 Hz) for 20 minutes to promote homogeneous mixing and nucleation.

    • Increase to high frequency (30 Hz) for 60 minutes to drive framework growth and crystallization.

    • Causality: Stepwise frequency prevents localized overheating and premature gelation, ensuring dynamic covalent exchange is maintained (4)[4].

  • Purification: Wash the resulting powder via Soxhlet extraction with THF and ethanol for 12 hours to remove unreacted monomers and PTSA. Dry under vacuum at 80°C.

  • QA/QC Validation (Self-Validation Checkpoint): Perform Powder X-Ray Diffraction (PXRD). The protocol is considered successful only if an intense (100) diffraction peak is observed at ~4.7° 2θ, confirming long-range crystalline order.

Protocol B: Encapsulation of Doxorubicin (DOX) via Physical Adsorption

Objective: Load the synthesized COF with a chemotherapeutic agent (DOX) utilizing pore-directed host-guest interactions.

Step-by-Step Methodology:

  • Activation: Degas 50 mg of the synthesized COF at 120°C under dynamic vacuum for 6 hours to clear the 1D columnar mesopores.

  • Drug Loading: Disperse the activated COF in 10 mL of a DOX aqueous solution (2 mg/mL). Stir in the dark at room temperature for 48 hours.

    • Causality: Physical adsorption is preferred over covalent pro-drug linking because it relies on reversible π-π stacking and hydrogen bonding, which preserves the intrinsic porosity of the framework and allows for rapid release upon stimuli (5)[5].

  • Isolation & Mass Balance Validation: Centrifuge the suspension (10,000 rpm, 10 min). Collect the supernatant.

  • QA/QC Validation (Self-Validation Checkpoint): Measure the absorbance of the supernatant at 480 nm using UV-Vis spectroscopy. Calculate the Drug Loading Content (DLC) and Entrapment Efficiency (EE). If EE < 70%, the COF pores were inadequately activated in Step 1.

Release COF Activated COF (Empty Pores) Load Physical Adsorption (π-π Stacking) COF->Load Drug Doxorubicin (DOX) Drug->Load Loaded DOX@COF System (Stable at pH 7.4) Load->Loaded QA: UV-Vis Mass Balance TME Tumor Microenvironment (pH 5.0 - 5.5) Loaded->TME Systemic Delivery Release Imine Protonation & Pore Expansion TME->Release Stimuli Trigger Target Targeted Cell Death Release->Target

Fig 2: Mechanism of DOX encapsulation and pH-responsive release in the tumor microenvironment.

Quantitative Analytics & Data Presentation

The shift to mechanochemical synthesis not only improves the environmental footprint of organic material synthesis but also maintains the rigorous structural parameters required for clinical drug delivery applications.

Table 1: Synthesis Parameter Comparison (Solvothermal vs. Mechanochemical)

ParameterSolvothermal SynthesisMechanochemical (LAG) Synthesis
Reaction Time 72 – 168 hours0.5 – 3 hours
Temperature 120°C (Sealed Tube)Ambient (Room Temp)
Solvent Dependency High (Toxic organics like Dioxane)Minimal (Catalytic liquid additive)
Yield ~60 - 75%> 90%
Scalability Low (Batch limited by tube pressure)High (Continuous ball milling)

Table 2: Standardized Drug Delivery Metrics for DOX@Imine-COF Systems

MetricTarget Value / RangeAnalytical Validation Method
Drug Loading Content (DLC) 20% – 40% (w/w)UV-Vis Spectroscopy (Supernatant mass balance)
Entrapment Efficiency (EE) > 85%UV-Vis Spectroscopy (Supernatant mass balance)
Release at pH 7.4 (Blood) < 10% (after 48h)Dialysis & HPLC (Confirms systemic stability)
Release at pH 5.5 (Tumor) > 75% (after 48h)Dialysis & HPLC (Confirms TME responsiveness)

References

  • Title: Covalent Organic Framework (COFs)
  • Source: frontiersin.
  • Source: patsnap.
  • Source: researchgate.
  • Source: doi.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Ethynyl-5-fluoro-benzoic acid methyl ester

Welcome to the technical support center for the synthesis of 3-Ethynyl-5-fluoro-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Ethynyl-5-fluoro-benzoic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have structured this resource to provide not only procedural steps but also the underlying chemical principles to empower your synthetic strategy.

The most versatile and widely adopted method for synthesizing aryl alkynes, such as the target molecule, is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] This guide focuses on a reliable, two-step approach: the Sonogashira coupling of methyl 3-bromo-5-fluorobenzoate with a protected alkyne, followed by deprotection.

Section 1: Recommended Synthetic Protocol

This section outlines a validated, step-by-step protocol that serves as a robust baseline for achieving a successful synthesis. The workflow is designed to minimize common side reactions and simplify purification.

Overall Synthesis Workflow

G A Start: 3-Bromo-5-fluorobenzoic acid B Step 1: Fischer Esterification A->B Methanol, H₂SO₄ (cat.) C Intermediate: Methyl 3-bromo-5-fluorobenzoate B->C D Step 2: Sonogashira Coupling C->D TMS-acetylene, Pd/Cu catalyst, Base E Intermediate: TMS-protected product D->E F Step 3: Deprotection E->F K₂CO₃, Methanol G Final Product: 3-Ethynyl-5-fluoro-benzoic acid methyl ester F->G

Caption: A three-step workflow for the synthesis.

Step 1: Fischer Esterification of 3-Bromo-5-fluorobenzoic Acid

The initial step involves converting the commercially available carboxylic acid to its methyl ester. This is crucial as the free carboxylic acid can interfere with the basic conditions of the Sonogashira coupling.

Protocol:

  • To a round-bottomed flask, add 3-Bromo-5-fluorobenzoic acid (1.0 eq).

  • Add methanol (approx. 10-20 volumes). The exact volume is not critical as it serves as both reagent and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq).[5]

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

  • Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid), water, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromo-5-fluorobenzoate, which is often pure enough for the next step.

Step 2: Sonogashira Coupling with Trimethylsilylacetylene (TMSA)

This is the key C-C bond-forming step. Using a protected alkyne like TMSA is highly recommended to prevent the undesirable homocoupling (Glaser coupling) of the terminal alkyne, a common side reaction under Sonogashira conditions.[4][7][8]

Protocol:

  • To a Schlenk flask, add methyl 3-bromo-5-fluorobenzoate (1.0 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 eq), and copper(I) iodide (CuI) (0.04-0.10 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, deoxygenated solvent (e.g., triethylamine or a mixture of THF/triethylamine). The amine base is critical for neutralizing the HBr byproduct.[4]

  • Add trimethylsilylacetylene (TMSA) (1.2-1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-50°C) until TLC analysis shows complete consumption of the starting material.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography.

Step 3: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the mild removal of the TMS protecting group to reveal the terminal alkyne.

Protocol:

  • Dissolve the TMS-protected intermediate from Step 2 in methanol.

  • Add a mild base, such as potassium carbonate (K₂CO₃) (2-3 eq).[8]

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, filter off the base.

  • Concentrate the filtrate, re-dissolve the residue in ethyl acetate, wash with water to remove salts, and dry the organic layer.

  • After concentration, the crude 3-Ethynyl-5-fluoro-benzoic acid methyl ester can be further purified by flash column chromatography or recrystallization to yield the final product.

Section 2: Troubleshooting Guide

Q: My overall yield is disappointingly low. What are the most common culprits?

A low yield can stem from issues in the starting materials, reaction setup, or the coupling conditions themselves. Follow this logical diagnostic to pinpoint the problem.

G start Low Yield Detected check_sm Check Starting Materials Purity of Aryl Halide? Solvent/Base Dry & Deoxygenated? start->check_sm check_setup Verify Reaction Setup Inert Atmosphere Maintained? Air Leaks in System? check_sm->check_setup check_cond Analyze Reaction Conditions Catalyst Active? Temperature Optimal? Base Appropriate? check_setup->check_cond check_side Investigate Side Reactions Evidence of Homocoupling? Dehalogenation of Starting Material? check_cond->check_side

Caption: Logical flow for troubleshooting low yields.

1. Starting Material & Reagent Quality:

  • Aryl Halide Purity: Ensure the methyl 3-bromo-5-fluorobenzoate is pure and free of the starting carboxylic acid, which can inhibit the reaction.

  • Solvent and Base Integrity: The Sonogashira reaction is sensitive to oxygen and moisture.[3] Use anhydrous solvents and ensure the amine base is dry and has been deoxygenated by bubbling with argon or via freeze-pump-thaw cycles.

2. Reaction Atmosphere:

  • Inert Conditions: The presence of oxygen is a primary cause of alkyne homocoupling (Glaser coupling), which consumes your alkyne and reduces the yield of the desired product.[4][7] Ensure your reaction vessel is properly purged with an inert gas and maintained under a positive pressure of argon or nitrogen throughout the reaction.

3. Catalyst and Reaction Conditions:

  • Catalyst Activity: Palladium catalysts are most active in their Pd(0) oxidation state. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, the reaction requires an initial reduction step. If the reaction fails to initiate, your catalyst may be old or deactivated. Consider using a more active catalyst system, such as one with bulky phosphine ligands.[9]

  • Base Selection: Triethylamine is a standard choice, but other bases like diisopropylamine (DIPA) or cesium carbonate can sometimes improve results, especially for less reactive substrates.[1][4] The base must be non-nucleophilic enough to avoid side reactions with the ester.

  • Temperature: While many Sonogashira couplings run at room temperature, unreactive aryl bromides may require gentle heating (40-60°C).[10] However, excessive heat can promote side reactions and catalyst decomposition.

Q: I'm observing a significant byproduct from alkyne homocoupling. How can I prevent this?

This is the most common side reaction, leading to a 1,3-butadiyne derivative from the dimerization of your alkyne.

  • Cause: This "Glaser coupling" is a copper-mediated oxidative process that requires oxygen.[4][7]

  • Solution 1: Rigorous Deoxygenation: The most effective preventative measure is to scrupulously exclude oxygen from your reaction. Degas all solvents and reagents thoroughly and maintain a strict inert atmosphere.

  • Solution 2: Use a Protected Alkyne: As described in the recommended protocol, using an alkyne with a protecting group, like the trimethylsilyl (TMS) group on TMSA, physically prevents the terminal C-H bond from participating in homocoupling.[8][11]

  • Solution 3: Copper-Free Conditions: While classic Sonogashira uses a copper(I) co-catalyst, numerous copper-free protocols have been developed specifically to avoid this issue.[12] These often require a different palladium catalyst/ligand system and may need higher temperatures but can be very effective.

Q: My reaction stalls with significant starting material remaining. What should I do?
  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and may decompose over long reaction times, especially at elevated temperatures. If the reaction starts but does not go to completion, a small, fresh portion of the palladium catalyst can sometimes restart it.

  • Substrate Reactivity: Aryl bromides are significantly less reactive than aryl iodides in the oxidative addition step of the catalytic cycle.[9] If yields are consistently low with the bromo- starting material, switching to methyl 3-iodo-5-fluorobenzoate will accelerate the reaction, often allowing it to proceed under milder conditions and to completion.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material: methyl 3-bromo- or 3-iodo-5-fluorobenzoate? The choice involves a trade-off between reactivity and cost.

  • Methyl 3-bromo-5-fluorobenzoate: More affordable and widely available. However, it is less reactive, which may require higher catalyst loadings, more forcing conditions (heat), and longer reaction times.[9]

  • Methyl 3-iodo-5-fluorobenzoate: Significantly more reactive due to the weaker C-I bond, which facilitates the rate-limiting oxidative addition step.[4] This allows for milder reaction conditions, lower catalyst loadings, and often leads to higher yields and cleaner reactions. It is, however, more expensive. For difficult substrates or when maximizing yield is critical, the iodo- derivative is superior.

Q2: What are the most critical parameters to control in the Sonogashira reaction? Success hinges on the careful control of several interdependent variables.

ParameterRole & ImportanceCommon Choices
Palladium Catalyst The core of the catalytic cycle, facilitating C-C bond formation.Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst Facilitates the transmetalation step by forming a copper acetylide intermediate.Copper(I) Iodide (CuI)
Base Neutralizes the HX byproduct and deprotonates the alkyne.Triethylamine (Et₃N), Diethylamine (DEA), DIPA
Solvent Solubilizes reagents and affects reaction kinetics.[13]THF, Toluene, DMF, or the amine base itself.
Atmosphere Must be inert (Argon/Nitrogen) to prevent catalyst deactivation and alkyne homocoupling.N/A
Temperature Influences reaction rate but can also promote side reactions if too high.[10]Room Temperature to 60°C

Q3: Can I use an unprotected alkyne? While possible, it is not recommended for this synthesis. Using a protected liquid alkyne like trimethylsilylacetylene (TMSA) offers two major advantages:

  • Prevents Homocoupling: As discussed, it eliminates the primary pathway for this yield-reducing side reaction.[8]

  • Ease of Handling: TMSA is a liquid, making it much easier and safer to handle and dispense accurately compared to using a gas like acetylene.

Q4: What is the catalytic cycle for the Sonogashira Coupling? The reaction proceeds through a well-established palladium-based cycle, co-catalyzed by copper.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 L₂Pd(0) (Active Catalyst) pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex L₂Pd(II)(Ar)(X) pd_add->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne L₂Pd(II)(Ar)(C≡CR) pd_trans->pd_alkyne CuX pd_re Reductive Elimination pd_alkyne->pd_re pd_re->pd0 Ar-C≡CR (Product) cu_x CuX cu_alkyne R-C≡C-Cu cu_x->cu_alkyne R-C≡C-H, Base cu_alkyne->pd_trans

Caption: The interconnected Palladium and Copper catalytic cycles.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide bond (Ar-X), forming a Pd(II) complex.

  • Transmetalation: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper acetylide intermediate. This intermediate then transfers the alkyne group to the palladium complex, regenerating the copper salt.

  • Reductive Elimination: The aryl and alkynyl groups on the palladium complex are eliminated together, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst.

References

  • The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. [Link]

  • Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • A kind of preparation method of 5-bromo-3-fluoro-2-methylbenzoic acid methyl ester.
  • Mastering Organic Synthesis: The Versatility of 3-Bromo-5-fluorobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Lab5 procedure esterification. University of Massachusetts Lowell. [Link]

  • Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. [Link]

  • TANDEM SONOGASHIRA-HAGIHARA COUPLING/CYCLO- ISOMERIZATION REACTIONS OF ETHYNYLBORONIC ACID MIDA ESTER TO AFFORD 2-HETEROCYCLIC B. HETEROCYCLES. [Link]

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

  • Method for preparing 3-cyano-2,4-dihalogen-5-fluor-benzoic acid.
  • Preparation of Methyl Benzoate. University of Manitoba. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Semantic Scholar. [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Sonogashira Cross-Coupling Side Products

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by poor selectivity in the Sonogashira reaction.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I frequently encounter workflows bottlenecked by poor selectivity in the Sonogashira reaction. While this palladium/copper-cocatalyzed sp²-sp coupling is a cornerstone of drug development and materials science, it is notoriously susceptible to competing side reactions.

This guide provides a causal analysis of the two most prevalent side products—alkyne homocoupling and aryl halide dehalogenation—along with self-validating protocols to restore your reaction's fidelity.

G Start Identify Primary Side Product Diyne Alkyne Homocoupling (Diyne Formation) Start->Diyne Mass = 2x Alkyne - 2 Dehal Aryl Dehalogenation (Ar-H Formation) Start->Dehal Mass = Aryl + H Cause1 Cu(I) + Trace O2 (Glaser-Hay Pathway) Diyne->Cause1 Cause2 Hydride Transfer (Solvent/Base/Ligand) Dehal->Cause2 Action1 1. Rigorous Degassing 2. Copper-Free Protocol 3. Dilute H2 Atmosphere Cause1->Action1 Action2 1. Switch Solvent (e.g., NMP to THF) 2. Change Pd Source 3. Reduce Temperature Cause2->Action2

Diagnostic workflow for identifying and resolving primary Sonogashira reaction side products.

Section 1: Alkyne Homocoupling (Glaser-Hay Coupling)

Q: My GC/MS analysis shows a massive peak corresponding to the diyne dimer of my terminal alkyne. What is the mechanistic cause? A: You are observing Glaser-Hay homocoupling, the most ubiquitous side reaction in Sonogashira chemistry[1]. The root cause is the oxidative dimerization of the copper acetylide intermediate. While the copper(I) co-catalyst is essential for activating the alkyne via transmetalation to palladium, any trace oxygen ( O2​ ) in the system will rapidly oxidize Cu(I) to Cu(II)[2]. The Cu(II) species then drives the dimerization of the alkyne, consuming your valuable starting material and complicating purification.

Q: How can I validate whether my system has an oxygen leak or if my catalyst loading is simply unbalanced? A: Implement a Self-Validating Control Reaction : Set up your exact reaction conditions but omit the aryl halide. Monitor the mixture via TLC or GC/MS after 30 minutes. If the diyne forms rapidly, your Schlenk line, solvents, or reagents are contaminated with oxygen. If the diyne does not form, your inert atmosphere is intact, and the homocoupling in your main reaction is likely due to a kinetic mismatch—specifically, the oxidative addition of your aryl halide to Pd(0) is too slow compared to the rate of copper acetylide formation.

Q: What are the most effective, field-proven strategies to suppress this homocoupling? A:

  • Dilute Hydrogen Atmosphere: A highly effective, yet underutilized, technique is running the reaction under a dilute H2​ atmosphere (mixed with N2​ or Ar). This creates a mild reducing environment that continuously suppresses the oxidation of Cu(I), dropping homocoupling yields to as low as 2%[3].

  • Copper-Free Protocols: By entirely removing the copper co-catalyst, you eliminate the kinetic pathway for Glaser coupling[1]. This requires the use of specific palladium pre-catalysts and stronger bases to facilitate direct alkyne deprotonation at the palladium center[4].

Table 1: Quantitative Comparison of Homocoupling Mitigation Strategies

Reaction ConditionCo-CatalystAtmosphereTypical Diyne Yield (%)Cross-Coupling Efficiency
Standard SonogashiraCuI (5-10 mol%)Ambient / Poorly Degassed N2​ 15 - 40%Moderate
Modified AtmosphereCuI (5 mol%)Dilute H2​ in Ar/ N2​ ~ 2%High
Copper-FreeNoneInert (Ar/ N2​ )< 5%High (Requires optimized Pd/Ligand)

Section 2: Aryl Halide Dehalogenation (Reduction)

Q: I am isolating the reduced aryl compound (Ar-H) instead of my coupled product. Where is the hydride coming from? A: You are experiencing Simultaneous Dehalogenation and Hydrogenation (DHH)[5]. This occurs when the electrophilic aryl-palladium(II) intermediate undergoes transmetalation with a hydride source instead of the copper acetylide, followed by reductive elimination to yield Ar-H. The hydride typically originates from the amine base (via β -hydride elimination of a coordinated alkylamine) or from the solvent itself under elevated temperatures.

Q: How do my choices of catalyst and solvent influence this DHH pathway? A: The electronic nature of the palladium catalyst and the coordinating ability of the solvent dictate the susceptibility to hydride transfer. For example, using Pd(PPh3​)4​ in acetonitrile (ACN) significantly increases reductive dehalogenation, particularly for polyhalogenated benzenes[5]. Switching to a different pre-catalyst like Pd2​(dba)3​ or changing the solvent to N-Methylpyrrolidone (NMP) alters the coordination sphere, disfavoring the β -hydride elimination pathway.

Table 2: Effect of Catalyst and Solvent on Dehalogenation (DHH) Yield

CatalystSolventSubstrateDehalogenation (DHH) Yield (%)
Pd(PPh3​)4​ Acetonitrile (ACN)Hexahalobenzene13%
Pd(PPh3​)4​ N-Methylpyrrolidone (NMP)Hexahalobenzene6%
Pd2​(dba)3​ Acetonitrile (ACN)Hexahalobenzene< 2%

Section 3: Self-Validating Experimental Protocols

Protocol A: Strictly Anaerobic Copper-Free Sonogashira Coupling

Causality Focus: By removing CuI, we eliminate the Glaser coupling pathway entirely[4]. However, without copper, the palladium center must perform both oxidative addition and alkyne activation. We use a strong inorganic base and slow alkyne addition to kinetically favor the cross-coupling over any residual side reactions.

Step-by-Step Methodology:

  • Glassware Decontamination: Acid-wash a Schlenk tube with 1M HCl, rinse with ultra-pure water, and oven-dry at 120°C overnight. Causality: Trace metals on glassware can act as pseudo-Glaser catalysts.

  • Reagent Charging: Add the aryl halide (1.0 equiv), Pd(PPh3​)2​Cl2​ (5 mol%), and anhydrous K2​CO3​ or Cs2​CO3​ (2.0 equiv) to the Schlenk tube.

  • Rigorous Degassing (The Self-Validation Step): Seal the tube and apply high vacuum (≤ 0.1 mmHg) for 5 minutes, then backfill with ultra-high purity Argon. Repeat this cycle three times. Validation: The complete absence of bubbling upon solvent addition in the next step confirms a proper vacuum seal and an oxygen-free environment.

  • Solvent Addition: Add anhydrous, rigorously degassed solvent (e.g., PEG-200 or DMF) via a gas-tight syringe[4].

  • Kinetic Alkyne Addition: Dilute the terminal alkyne (1.2 equiv) in 1 mL of the reaction solvent. Add this solution dropwise via a syringe pump over 2 hours into the reaction mixture stirring at 80°C. Causality: Maintaining a low steady-state concentration of the alkyne prevents it from outcompeting the aryl halide for coordination to the palladium center.

  • Reaction Monitoring: Sample the reaction after 3 hours. Quench an aliquot in water, extract with ethyl acetate, and analyze via GC/MS. The complete absence of the 2M−2 mass peak confirms the successful suppression of homocoupling.

Sources

Troubleshooting

Optimization of reaction conditions for esterification of benzoic acids.

Welcome to the Technical Support Center for synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the esterification of benzoic acid derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for synthetic workflows. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the esterification of benzoic acid derivatives. Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure high-yield transformations.

Section 1: Mechanistic Insights & FAQs

Q: Why does my Fischer esterification of benzoic acid stall at ~70% yield, and how do I drive it to completion? A: Fischer esterification is an equilibrium-driven process ()[1]. The reaction of benzoic acid with an alcohol produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water promotes the reverse hydrolysis reaction, stalling your yield. To drive the reaction to >95% completion, you must manipulate the equilibrium. This is achieved by either using the alcohol as the solvent (large stoichiometric excess) or actively removing water using a Dean-Stark apparatus or molecular sieves ()[2].

Q: When should I switch from Fischer esterification to the Steglich esterification method? A: Fischer esterification requires strong Brønsted acids (e.g., H₂SO₄, pTSA) and prolonged heat. If your benzoic acid derivative or alcohol contains acid-sensitive functional groups (e.g., acetals, Boc-protected amines), or if you are coupling a sterically hindered alcohol like tert-butanol, you must switch to the Steglich esterification ()[3]. The Steglich method operates under mild, neutral conditions at room temperature using a carbodiimide coupling agent (DCC or EDC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP) ()[4].

Section 2: Troubleshooting Guide

Issue 1: I am seeing a massive drop in yield during Steglich esterification, and TLC shows a highly polar, unreactive byproduct.

  • Root Cause: You are likely observing the formation of an N-acylurea byproduct. During the reaction, DCC activates benzoic acid to form an O-acylisourea intermediate. If the alcohol does not attack this intermediate quickly enough (often due to steric hindrance), the O-acylisourea undergoes a spontaneous 1,3-rearrangement to form a stable, dead-end N-acylurea ()[5].

  • Solution: Ensure you are using a sufficient catalytic amount of DMAP (typically 5–10 mol%). DMAP acts as a superior nucleophile, rapidly attacking the O-acylisourea to form a highly reactive acyl-pyridinium salt ("active ester"). This intermediate cannot undergo the 1,3-rearrangement and reacts swiftly with the alcohol to form the desired benzoate ester[3].

Issue 2: I am trying to esterify benzoic acid with a phenol, but both Fischer and Steglich methods are giving <40% yield.

  • Root Cause: Phenols are significantly less nucleophilic than aliphatic alcohols due to the delocalization of their oxygen lone pair into the aromatic ring.

  • Solution: Switch to the Mitsunobu reaction. The Mitsunobu reaction utilizes triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to activate the phenol/alcohol, driving the esterification of benzoic acids with phenols to excellent yields ()[6].

Section 3: Visual Workflows

EsterificationDecision Start Substrate: Benzoic Acid + Alcohol AcidSens Are substrates acid-sensitive? Start->AcidSens Steric Is the alcohol sterically hindered (e.g., t-butanol) or a phenol? AcidSens->Steric No Steglich Steglich Esterification (DCC/EDC + DMAP) AcidSens->Steglich Yes Fischer Fischer Esterification (H2SO4 or pTSA, reflux) Steric->Fischer No Steric->Steglich Yes (t-BuOH) Mitsunobu Mitsunobu Reaction or Acid Chloride Route Steric->Mitsunobu Yes (Phenol)

Decision matrix for selecting the optimal benzoic acid esterification method.

SteglichMech BA Benzoic Acid + DCC O_Acyl O-Acylisourea Intermediate BA->O_Acyl N_Acyl N-Acylurea (Dead End Byproduct) O_Acyl->N_Acyl Slow reaction (No DMAP) ActiveEster Active Ester (Acyl-Pyridinium) via DMAP O_Acyl->ActiveEster Fast reaction (+ DMAP) Product Benzoate Ester + DCU ActiveEster->Product + Alcohol

Steglich esterification mechanism highlighting DMAP's role in preventing byproducts.

Section 4: Quantitative Data

Comparison of Esterification Conditions
Reaction MethodCatalyst / ReagentsOptimal SubstratesKey LimitationTypical Yield
Fischer Esterification H₂SO₄ or pTSA, HeatPrimary & Secondary AlcoholsEquilibrium-limited; harsh acidic conditions70–95%
Steglich Esterification DCC (or EDC), DMAPSterically hindered (e.g., t-BuOH)Difficult removal of DCU byproduct80–98%
Mitsunobu Reaction PPh₃, DEADPhenols, Secondary Alcohols (Inversion)Poor atom economy; complex purification75–90%
Acid Chloride Route SOCl₂, PyridineHighly unreactive substratesGeneration of toxic/corrosive HCl gas85–95%

Section 5: Standard Operating Procedures (Self-Validating Protocols)

Protocol A: Optimized Fischer Esterification (Dean-Stark Method)
  • Setup: In a round-bottom flask, combine benzoic acid (1.0 eq) and the target alcohol (e.g., 1-butanol, 5.0 eq). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq).

  • Reaction: Attach a Dean-Stark trap filled with the target alcohol and a reflux condenser. Heat the mixture to reflux.

    • Causality: The Dean-Stark trap physically removes water from the system, shifting the equilibrium toward the ester product.

    • Self-Validation: The accumulation of a distinct lower aqueous layer in the Dean-Stark trap visually confirms that esterification is actively occurring and water is being displaced.

  • Workup: Once water ceases to collect (typically 2–4 hours), cool the reaction to room temperature. Dilute with diethyl ether and wash with saturated aqueous NaHCO₃.

    • Self-Validation: The cessation of CO₂ gas evolution (bubbling) during the wash confirms that all unreacted sulfuric acid and residual benzoic acid have been successfully neutralized.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Steglich Esterification (DCC/DMAP)
  • Preparation: In an oven-dried flask under an inert atmosphere (N₂), dissolve benzoic acid (1.0 eq) and the target alcohol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add DMAP (0.1 eq) to the solution and cool the flask to 0 °C using an ice bath.

    • Causality: Cooling minimizes exothermic side reactions and slows down the spontaneous 1,3-rearrangement of the O-acylisourea intermediate.

  • Activation: Slowly add a solution of DCC (1.1 eq) in DCM dropwise.

    • Self-Validation: Within 10–15 minutes, a white precipitate of dicyclohexylurea (DCU) will begin to form. This insoluble byproduct visually confirms that the DCC has successfully activated the benzoic acid.

  • Completion: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC.

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filtrate sequentially with 0.5 M HCl (to remove DMAP) and saturated NaHCO₃ (to remove unreacted acid). Dry over MgSO₄ and concentrate.

Section 6: References

  • Organic Chemistry Portal. "Steglich Esterification." Organic Chemistry Portal.[Link]

  • Wikipedia Contributors. "Steglich esterification." Wikipedia, The Free Encyclopedia.[Link]

  • Rahim, A. S. A., & Hamid, S. A. "Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition." Journal of Physical Science, 26(2), 2015.[Link]

  • MDPI. "Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances." Molecules, 29(24), 2024.[Link]

  • Fitzjarrald, V., & Pongdee, R. "A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction." ResearchGate, 2007.[Link]

Sources

Optimization

Preventing decomposition of 3-Ethynyl-5-fluoro-benzoic acid methyl ester during storage

Technical Support Center: Troubleshooting & Storage Guide for 3-Ethynyl-5-fluoro-benzoic acid methyl ester Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Storage Guide for 3-Ethynyl-5-fluoro-benzoic acid methyl ester

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the shelf-life of bifunctional chemical building blocks. 3-Ethynyl-5-fluoro-benzoic acid methyl ester (CAS: 914944-24-4) is highly valuable for cross-coupling and click chemistry, but its terminal alkyne and methyl ester moieties create competing vulnerabilities during storage.

This guide provides field-proven methodologies to diagnose, prevent, and reverse degradation, ensuring your experimental workflows remain robust and reproducible.

Section 1: Frequently Asked Questions (FAQs)

Q1: My stored sample has darkened from a pale yellow oil/solid to a dark brown, insoluble residue. What caused this? A1: This is a classic symptom of terminal alkyne degradation, specifically oxidative homocoupling (Glaser coupling) or thermal polymerization. The terminal alkyne proton is relatively acidic. If the sample is exposed to atmospheric oxygen and trace transition metals (especially copper, which can be introduced via metal spatulas or residual synthesis catalysts), the alkynes undergo an oxidative dimerization to form a conjugated 1,3-diyne ([1], [2]). Over time, or with exposure to light and heat, these diynes and unreacted alkynes can further oligomerize into insoluble, dark polymeric tars. Causality: Copper(I) forms a metal acetylide intermediate, which is then oxidized by ambient O₂ to yield the coupled diyne. Preventing oxygen exposure completely halts this catalytic cycle ([3]).

Q2: LC-MS analysis of my aged sample shows a major peak at m/z 163.0 (negative mode) or [M-14] in positive mode, instead of the expected parent mass. Why? A2: Your sample has undergone ester hydrolysis . The expected molecular weight of 3-ethynyl-5-fluoro-benzoic acid methyl ester is 178.16 g/mol . A mass corresponding to [M-14] (164.13 g/mol ) indicates the loss of the methyl group (-CH₃) and replacement with a proton (-H), forming 3-ethynyl-5-fluorobenzoic acid. Methyl esters are highly susceptible to nucleophilic attack by ambient moisture (humidity), a process that is accelerated if trace acidic or basic impurities are present in the storage environment ([4]). Causality: Water molecules diffuse into the sample and attack the electrophilic carbonyl carbon, cleaving the ester bond and releasing methanol.

Q3: What is the optimal, fail-safe storage condition for this compound? A3: To arrest both Glaser coupling and ester hydrolysis, the compound must be stored at -20°C under a strict Argon atmosphere , protected from light, and housed within a secondary desiccator.

Section 2: Troubleshooting & Degradation Matrix

To quickly diagnose sample degradation, cross-reference your quantitative analytical data with the table below.

Degradation PathwayPrimary Trigger(s)Preventative MeasureAnalytical Signature (¹H NMR / LC-MS)
Glaser Homocoupling O₂, Trace Cu(I)/Cu(II)Store under Argon; use non-metal tools.Loss of alkyne C-H (~3.1 ppm); Mass = [2M-2] (m/z 354.3)
Ester Hydrolysis Moisture (H₂O), pH extremesStore in desiccator; use PTFE septa.Loss of -OCH₃ (~3.9 ppm); Mass = [M-14] (m/z 164.1)
Alkyne Hydration Moisture (H₂O), Trace metalsRigorous drying; avoid acidic glass.New methyl ketone singlet (~2.6 ppm); Mass = [M+18] (m/z 196.2)
Polymerization UV Light, Heat (>25°C)Amber vials; store at -20°C.Broad, unresolved NMR baseline; insoluble particulates

Section 3: Validated Experimental Protocols

Protocol A: Inert Aliquoting and Storage Workflow

Trustworthiness Note: Repeated freeze-thaw cycles and ambient air exposure are the primary culprits for batch degradation. This self-validating protocol ensures the compound remains pristine by systematically eliminating oxygen and moisture.

  • Equilibration: Remove the bulk bottle from -20°C storage and place it in a vacuum desiccator. Allow it to warm to room temperature (approx. 30-45 minutes). Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture into the sample, triggering rapid ester hydrolysis ([4]).

  • Inert Atmosphere Handling: Transfer the equilibrated bottle into a glovebox or connect it to a Schlenk line. Purge the headspace with high-purity Argon (Argon is heavier than Nitrogen and blankets the compound more effectively).

  • Aliquoting: Using a ceramic or plastic spatula, aliquot the required amounts into pre-dried, amber glass vials. Causality: Metal spatulas can introduce trace copper or iron, which act as catalysts for Glaser coupling ([1]).

  • Sealing: Cap the vials using PTFE-lined silicone septa. PTFE provides an impermeable barrier to moisture and oxygen.

  • Storage: Flush the sealed vials with Argon via a needle, remove the needle, wrap the cap in Parafilm, and immediately return to -20°C storage. Maintaining low temperatures post-handling suppresses any residual oxidative coupling ([3]).

Protocol B: Recovery of Degraded Material (Flash Chromatography)

If hydrolysis or homocoupling has already occurred, the intact compound can often be salvaged.

  • Dissolution: Dissolve the degraded mixture in Dichloromethane (DCM).

  • Basic Wash: Wash the organic layer with saturated aqueous NaHCO₃ (Sodium Bicarbonate). Causality: The basic wash deprotonates the hydrolyzed byproduct (3-ethynyl-5-fluorobenzoic acid), pulling the resulting carboxylate salt into the aqueous layer, while the intact methyl ester remains in the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient) to separate the intact ester from any non-polar diyne dimers (which elute much earlier due to their lack of polarity).

Section 4: Visualizations

DegradationPathways Compound 3-Ethynyl-5-fluoro-benzoic acid methyl ester Hydrolysis Hydrolysis (Carboxylic Acid) Compound->Hydrolysis H2O, Acid/Base (Nucleophilic Attack) Glaser Glaser Homocoupling (1,3-Diyne Dimer) Compound->Glaser O2, Trace Cu (Oxidative Coupling) Polymer Polymerization (Insoluble Tars) Compound->Polymer UV Light, Heat (Radical/Thermal)

Mechanistic degradation pathways of 3-Ethynyl-5-fluoro-benzoic acid methyl ester.

AliquotingWorkflow Step1 1. Remove Bulk from -20°C Step2 2. Equilibrate to RT in Desiccator (Prevents Condensation) Step1->Step2 Step3 3. Open under Argon Blanket (Excludes O2) Step2->Step3 Step4 4. Aliquot with Ceramic Tools (Prevents Cu Contamination) Step3->Step4 Step5 5. Seal with PTFE Septa & Parafilm Step4->Step5 Step6 6. Store Aliquots at -20°C Step5->Step6

Validated inert handling and aliquoting workflow to prevent degradation.

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society (ACS Publications). [Link]

  • Optimization of Storage and Manufacture Conditions for Imidapril Hydrochloride in Solid State as a Way to Reduce Costs of Antihypertensive Therapy. PMC (National Institutes of Health).[Link]

Sources

Troubleshooting

Advanced Troubleshooting Center: Minimizing Alkyne Homocoupling in Cross-Coupling Reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the Sonogashira cross-coupling reactio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the Sonogashira cross-coupling reaction—specifically, the pervasive issue of Glaser-Hay homocoupling.

By understanding the mechanistic causality behind this side reaction, you can implement robust, self-validating protocols to maximize the yield of your desired asymmetric alkynes.

Mechanistic Context: The Root Cause of Homocoupling

In a standard Sonogashira coupling, a palladium catalyst facilitates the cross-coupling of an aryl/vinyl halide with a terminal alkyne, while a copper(I) co-catalyst accelerates the reaction by forming a highly reactive copper acetylide intermediate[1]. However, this bimetallic system introduces a critical vulnerability: oxidative dimerization .

If even trace amounts of oxygen are present, Cu(I) is oxidized to Cu(II), which subsequently facilitates the coupling of two copper acetylide molecules to form an unwanted diyne (Glaser coupling)[1][2].

Pathways Start Terminal Alkyne + Aryl Halide PdCycle Pd Catalytic Cycle (Oxidative Addition) Start->PdCycle Pd(0) CuCycle Cu Co-Catalyst (Copper Acetylide) Start->CuCycle Cu(I), Base CrossProduct Desired Product (Cross-Coupling) PdCycle->CrossProduct Transmetalation & Reductive Elimination CuCycle->PdCycle Transmetalation HomoProduct Glaser Homocoupling (Diyne Byproduct) CuCycle->HomoProduct O2 present Oxidative Dimerization

Fig 1: Mechanistic divergence in Sonogashira reactions leading to Glaser homocoupling.

Frequently Asked Questions (Troubleshooting Guides)

Q1: I have rigorously degassed my solvents, but I still observe 5-10% homocoupling. How can I kinetically suppress this? A1: Homocoupling is a bimolecular process with respect to the terminal alkyne, whereas the desired cross-coupling is unimolecular with respect to the alkyne (it reacts 1:1 with the Pd-aryl intermediate). By adding the terminal alkyne slowly via a syringe pump, you maintain a very low steady-state concentration of the alkyne in the reaction mixture[1]. This kinetically disfavors the bimolecular homocoupling pathway while allowing the cross-coupling to proceed efficiently[3].

Q2: Are there robust copper-free protocols to completely eliminate the Glaser pathway? A2: Yes. Eliminating copper entirely removes the mechanistic pathway for Glaser coupling[4]. Copper-free Sonogashira reactions rely on highly active palladium catalysts to directly activate the terminal alkyne. This can be achieved using electron-rich, bulky ligands like XPhos, which accelerate the oxidative addition and transmetalation steps without needing a copper co-catalyst[3]. Alternatively, recent advancements have demonstrated a productive "Pd-Pd transmetalation" manifold, where two different palladium precatalysts are used synergistically to activate the aryl halide and the alkyne independently[5].

Q3: Can my choice of solvent and base impact the extent of homocoupling or catalyst stability? A3: Absolutely. The coordinating ability of the solvent plays a critical role in stabilizing the active Pd(0) species. While amines (like triethylamine) are commonly used as both base and solvent, they can sometimes lead to catalyst deactivation (e.g., palladium mirroring)[6]. Utilizing solvents like 1,4-dioxane[3] or green solvents like 2-MeTHF[7] with inorganic bases (e.g., Cs₂CO₃ or K₂CO₃) under copper-free conditions often provides superior yields and prevents homocoupling[5].

LogicTree Issue High Homocoupling Observed CheckO2 Are conditions strictly anaerobic? Issue->CheckO2 FixO2 Degas solvents (Freeze-Pump-Thaw) Use Schlenk techniques CheckO2->FixO2 No CheckConc Is alkyne concentration high? CheckO2->CheckConc Yes FixConc Use syringe pump for slow addition CheckConc->FixConc Yes CheckCu Is Cu co-catalyst essential? CheckConc->CheckCu No FixCu Switch to Cu-free protocol (e.g., Pd/XPhos) CheckCu->FixCu No

Fig 2: Decision matrix for troubleshooting and eliminating alkyne homocoupling.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the expected outcomes when applying different troubleshooting strategies to a standard Sonogashira coupling.

Reaction ConditionCatalyst SystemAlkyne Addition MethodAtmosphereHomocoupling (%)Cross-Coupling Yield (%)
Standard Sonogashira Pd(PPh₃)₂Cl₂ / CuIAll-at-onceStandard N₂15 - 30%60 - 75%
Optimized Anaerobic Pd(PPh₃)₂Cl₂ / CuISyringe Pump (10 h)Rigorous Ar (Degassed)< 5%85 - 95%
Copper-Free (XPhos) Pd(CH₃CN)₂Cl₂ / XPhosSyringe Pump (10 h)Standard N₂Not Detected> 90%
Pd-Pd Transmetalation Dual Pd precatalystsAll-at-onceStandard N₂Not Detected86 - 91%

(Data synthesized from established methodologies[3][5])

Validated Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies.

Protocol A: Syringe Pump-Assisted Anaerobic Sonogashira (Low-Homocoupling)

Use this protocol when the copper co-catalyst is strictly required for substrate reactivity.

  • Solvent Preparation: Rigorously degas THF and Triethylamine (TEA) using three consecutive freeze-pump-thaw cycles. Store under ultra-high purity Argon.

  • Reaction Setup: Inside a glovebox or using strict Schlenk line techniques, charge a flame-dried Schlenk flask with the aryl halide (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (0.5–2 mol% to minimize background homocoupling)[2].

  • Solvent Addition: Add the degassed THF and TEA to the flask. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.

  • Alkyne Addition (Critical Step): Dissolve the terminal alkyne (1.1 equiv) in a small volume of degassed THF. Load this solution into a gas-tight syringe. Using a syringe pump, add the alkyne solution to the reaction mixture at a rate of 0.1 equiv/hour (over ~10 hours)[3].

  • Validation & Workup: Monitor the reaction via GC-MS or TLC. The slow addition ensures the alkyne is consumed by the Pd-cycle immediately upon entering the flask, starving the Cu-mediated Glaser pathway. Once complete, filter through a pad of Celite to remove metal salts.

Protocol B: Copper-Free Sonogashira Coupling using Pd/XPhos

Use this protocol to completely eliminate the possibility of Glaser homocoupling.

  • Catalyst & Base Setup: In a dry flask under an inert atmosphere, combine the aryl bromide (1.0 equiv), Pd(CH₃CN)₂Cl₂ (10 mol%), XPhos ligand (30 mol%), and Cs₂CO₃ (6.0 equiv)[3].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask. Heat the mixture to 60 °C.

  • Alkyne Addition: To prevent intermolecular oligomerization and maintain pseudo-dilute conditions, dissolve the terminal alkyne (1.0 equiv) in 1,4-dioxane and add it dropwise via a syringe pump over 10 hours[3].

  • Validation & Workup: The highly active Pd/XPhos system facilitates direct oxidative addition and transmetalation without copper[3]. Monitor the disappearance of the aryl bromide via LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water, and purify via silica gel chromatography.

References
  • Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation Source: National Institutes of Health (NIH) / Nature Communications URL:[Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent... Source: National Institutes of Health (NIH) / ACS Omega URL:[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL:[Link]

  • Preparation of Shape-Persistent Macrocycles with a Single Pyridine Unit by Double Cross-Coupling Reactions of Aryl Bromides and Alkynes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Sonogashira coupling : r/Chempros Source: Reddit (Chempros Community Discussions) URL:[Link]

Sources

Optimization

Module 1: Nucleophilic Aromatic Fluorination (SNAr) &amp; Halex Reactions

Technical Support Center: Troubleshooting the Synthesis of Fluorinated Aromatic Compounds Welcome from the Senior Application Scientist In organofluorine chemistry, we frequently encounter the same critical bottlenecks i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting the Synthesis of Fluorinated Aromatic Compounds

Welcome from the Senior Application Scientist In organofluorine chemistry, we frequently encounter the same critical bottlenecks in laboratories worldwide: poor regioselectivity, reagent instability, and harsh conditions that destroy sensitive functional groups. The incorporation of fluorine into aromatic systems is pivotal for modulating lipophilicity, metabolic stability, and binding affinity in drug development[1]. However, the high electronegativity and hydration energy of the fluoride ion, coupled with the highly reactive nature of electrophilic fluorinating agents, make C-F bond formation notoriously challenging[2].

This technical guide is designed as a self-validating troubleshooting matrix. It moves beyond standard troubleshooting by explaining the causality behind experimental failures and providing validated, step-by-step methodologies to rescue your syntheses.

Q1: My nucleophilic fluorination using alkali metal fluorides (e.g., KF, CsF) is yielding <10% conversion. How do I force the reaction to completion?

Causality: Alkali metal fluorides suffer from extremely high lattice energies and poor solubility in organic solvents. Furthermore, the "naked" fluoride ion is highly basic; in the absence of strong electron-withdrawing groups on the arene, it often acts as a base rather than a nucleophile, leading to elimination byproducts or proton abstraction[3].

Solution: Transition to organosoluble fluoride sources or utilize hydrogen-bond-assisted reagents. For instance, 1,3-diarylimidazolium-based fluoride reagents like [IPrH][F(HF)2] mitigate hygroscopicity and enhance solubility while maintaining nucleophilicity[3]. Alternatively, for unactivated phenols, consider a one-pot benzyne generation and nucleophilic fluorination approach using Bu4NF(t-BuOH)4[4].

Table 1: Quantitative Comparison of Nucleophilic Fluoride Sources

Fluoride SourceSolubility (Organic)Relative NucleophilicityBasicity / Side ReactionsIdeal Substrate Scope
KF / CsF Very LowLowHigh (Elimination)Highly activated, electron-poor arenes
TBAF (Anhydrous) HighVery HighHigh (Hoffmann elimination)Halex reactions, tolerant of basic conditions
[IPrH][F(HF)2] HighHighLow (Stable to moisture)Benzyl halides, unactivated arenes
Bu4NF(t-BuOH)4 HighModerateVery LowBenzyne intermediates, late-stage phenols

Protocol: One-Pot Benzyne Generation and Nucleophilic Fluorination Self-Validating Principle: This protocol leverages substituent effects to control regioselectivity during the nucleophilic addition of fluoride to the benzyne intermediate, minimizing basic side reactions[4].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve the 2-(trialkylsilyl)phenol precursor (1.0 equiv) in anhydrous THF (0.1 M).

  • Nonaflylation: Add nonafluorobutanesulfonyl fluoride (NfF) (1.2 equiv) and cool to 0 °C.

  • Fluorination/Activation: Dropwise add Bu4NF(t-BuOH)4 (2.5 equiv). The bulky alcohol complex prevents the fluoride from acting as a harsh base.

  • Heating: Warm the reaction to 60 °C for 4 hours. The fluoride ion first attacks the silicon to generate the benzyne, then a second fluoride equivalent attacks the triple bond.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc (3x). Purify via silica gel chromatography.

Module 2: Electrophilic Fluorination Challenges

Q2: I am using Selectfluor / 1-Fluoro-1H-imidazole for electrophilic aromatic substitution (SEAr), but I am observing a complex mixture of ortho/para isomers and over-fluorinated products. How can I control regioselectivity?

Causality: Electrophilic fluorination proceeds via a Wheland intermediate (sigma complex)[1]. N-F reagents are highly reactive, and once the first fluorine is installed, its resonance electron-donating effect (via lone pairs) can paradoxically activate the ring toward a second fluorination event, competing with its inductive electron-withdrawing deactivation.

Solution: Regioselectivity in SEAr is strictly governed by the electronics of the directing groups and the steric bulk of the reagent. If Selectfluor yields over-fluorination, switch to a milder N-F reagent like N-Fluorobenzenesulfonimide (NFSI) or lower the reaction temperature to -78 °C.

SEAr_Troubleshooting Start Electrophilic Fluorination Yields Mixtures CheckSubstrate Analyze Substrate Activation Level Start->CheckSubstrate HighlyActivated Highly Activated (Phenols, Anilines) CheckSubstrate->HighlyActivated Electron-Rich Deactivated Deactivated (Nitro, Carbonyl) CheckSubstrate->Deactivated Electron-Poor Action1 Use Mild Reagent (NFSI, 1-Fluoro-1H-imidazole) Temp: -78°C HighlyActivated->Action1 Action2 Use Strong Reagent (Selectfluor, F2 gas) Add Lewis Acid (e.g., ZrCl4) Deactivated->Action2 Result High Regioselectivity Single Isomer Action1->Result Action2->Result

Fig 1. Troubleshooting logic and reagent selection for electrophilic aromatic fluorination.

Module 3: Photoredox Catalysis & Late-Stage Defluorination

Q3: My visible-light photoredox fluorination is stalling, and I'm recovering unreacted starting material. What is quenching the catalytic cycle?

Causality: Photoredox fluorination relies on the precise matching of redox potentials between the excited state photocatalyst (e.g., Ir/Ru complexes or organic dyes) and the substrate/fluorinating agent[5]. If the reaction stalls, it is typically due to:

  • Oxygen Quenching: Triplet excited states are rapidly quenched by molecular oxygen (O2).

  • Redox Mismatch: The oxidation potential of the arene is higher than the oxidizing power of the excited photocatalyst.

  • Radical Scavenging: Impurities in the solvent are acting as hydrogen atom transfer (HAT) scavengers, terminating the radical chain before C-F bond formation[6].

Solution: Ensure rigorous degassing via freeze-pump-thaw cycles (sparging is often insufficient for sensitive fluorination radicals). If the redox potential is mismatched, switch to a more strongly oxidizing photocatalyst like Mes-Acr+ (Fukuzumi's catalyst) which has a highly oxidizing excited state capable of single-electron transfer (SET) from unactivated arenes.

Protocol: Visible-Light Mediated Defluorinative Alkylation Self-Validating Principle: This protocol utilizes C(sp3)-F bond cleavage of trifluoromethylated compounds to generate difluoroalkyl radicals, which then selectively attack the aromatic system under mild conditions[7].

  • Setup: To a 10 mL glass vial equipped with a magnetic stir bar, add the trifluoromethylated precursor (0.2 mmol), the arene (0.4 mmol), and the photocatalyst (e.g., fac-Ir(ppy)3, 2 mol%).

  • Solvent & Degassing: Add 2.0 mL of anhydrous, degassed acetonitrile. Seal the vial with a PTFE septum cap. Perform three freeze-pump-thaw cycles.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Maintain the temperature at 25 °C using a cooling fan.

  • Reaction Monitoring: Irradiate for 16 hours. The excited photocatalyst reduces the C-F bond (BDE ≈ 130 kcal/mol) via single-electron transfer, generating a radical intermediate[7]. Monitor via 19F NMR; the disappearance of the -CF3 singlet and appearance of a -CF2- doublet/multiplet confirms successful C-F cleavage and coupling.

  • Purification: Concentrate in vacuo and purify via preparative HPLC to isolate the difluoromethylated aromatic compound.

Photoredox_Cycle PC Photocatalyst (PC) Ground State PC_star PC* (Excited State) Highly Oxidizing/Reducing PC->PC_star Visible Light (Blue LED) PC_star->PC Electron Return / Turnover AreneRadical Arene Radical Cation [Ar-H]•+ PC_star->AreneRadical SET from Arene FluorideAttack Nucleophilic Attack by F- AreneRadical->FluorideAttack F- addition Product Fluorinated Arene Ar-F FluorideAttack->Product -H+, -e-

Fig 2. General mechanism and electron flow for photoredox-catalyzed aromatic fluorination.

Module 4: Radiochemistry (18F) Translation Challenges

Q4: I have successfully optimized a 19F-fluorination protocol, but it fails completely when translating to 18F for PET imaging. Why?

Causality: The transition from 19F to 18F introduces severe stoichiometric and kinetic hurdles. Standard 19F reactions use equimolar or excess fluoride. In 18F-radiochemistry, the precursor is in massive excess (μmol–mmol) relative to the [18F]fluoride source (pmol–nmol)[8]. Additionally, the 109.7-minute half-life of 18F demands extremely rapid reaction kinetics. Many 19F methods rely on commercially available electrophilic sources (like Selectfluor), which are difficult or impossible to synthesize rapidly as 18F-isotopologues[8].

Solution: Shift your strategy to late-stage nucleophilic aromatic substitution (SNAr) or concerted nucleophilic aromatic substitution (CSNAr). For example, the PhenoFluor-mediated deoxyfluorination of phenols forms an activated uronium intermediate that rapidly undergoes nucleophilic displacement with [18F]F−, making it highly suitable for PET tracer synthesis[8].

References

  • Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry. Available at: [Link]

  • Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs. PMC. Available at:[Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. MDPI Catalysts. Available at:[Link]

  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds (Mechanistic Pathways). MDPI Catalysts. Available at:[Link]

  • New Opportunities to Access Fluorinated Molecules Using Organophotoredox Catalysis via C(sp3)–F Bond Cleavage. PMC. Available at:[Link]

  • Closing the gap between 19F and 18F chemistry. PMC. Available at:[Link]

  • Renewable Reagent for Nucleophilic Fluorination. PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of Ethynyl-Substituted Benzoic Acid Esters

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals transitioning the synthesis of ethynyl-substituted benzoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for researchers, scale-up scientists, and drug development professionals transitioning the synthesis of ethynyl-substituted benzoic acid esters (such as methyl 4-ethynylbenzoate) from milligram-scale discovery to multi-kilogram process chemistry.

Here, you will find field-proven insights, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure scientific integrity and high-yield production.

Process Overview & Mechanistic Workflow

The scalable synthesis of methyl 4-ethynylbenzoate relies on a robust, two-step sequence[1][2]:

  • Sonogashira Cross-Coupling: A palladium/copper-catalyzed coupling of methyl 4-iodobenzoate with trimethylsilylacetylene (TMSA)[1].

  • TMS Deprotection: A base-catalyzed cleavage of the silyl protecting group to reveal the terminal alkyne[1].

Workflow A Methyl 4-Iodobenzoate + TMSA B Sonogashira Coupling PdCl2(PPh3)2 / CuI Et3N / THF A->B Degassed Ar C Intermediate: Methyl 4-((trimethylsilyl) ethynyl)benzoate B->C 24h, RT D TMS Deprotection K2CO3, MeOH / THF C->D Base Cleavage E Final Product: Methyl 4-Ethynylbenzoate D->E Crystallization

Workflow for the two-step synthesis of methyl 4-ethynylbenzoate via Sonogashira coupling.

Module 1: Sonogashira Coupling Scale-Up

Validated Scale-Up Protocol: Methyl 4-((trimethylsilyl)ethynyl)benzoate

This protocol is engineered as a self-validating system to ensure real-time quality control during scale-up[1][2].

  • Equipment Preparation: Flame-dry a multi-neck reactor equipped with an overhead stirrer, internal thermocouple, and reflux condenser. Purge the system with Argon for 30 minutes.

  • Reagent Charging: Charge the reactor with methyl 4-iodobenzoate (1.0 eq), PdCl2(PPh3)2 (0.01–0.02 eq), and CuI (0.04–0.05 eq)[1].

  • Solvent Addition: Add rigorously degassed THF and Et₃N (1:1 v/v). The amine acts as both the base and co-solvent.

    • Self-Validation Point: The reaction mixture should maintain a pale yellow/orange hue. A shift to a green or blue tint indicates Cu(II) formation due to oxygen ingress, signaling an immediate need to abort and re-degas.

  • Alkyne Addition: Slowly charge TMSA (1.5 eq) via an addition funnel to control the mild exotherm.

  • Reaction Monitoring: Stir at room temperature for 24 hours under a positive Argon pressure[1]. Monitor via HPLC until the aryl iodide is consumed.

  • Workup & Isolation: Remove solvents under reduced pressure. To avoid unscalable column chromatography, precipitate the crude product using hexane, filter through a pad of Celite to remove metal salts, and recrystallize from hot hexane to yield a white solid[1][2].

Quantitative Process Parameters for Scale-Up
ParameterDiscovery Scale (<1g)Process Scale (>1kg)Rationale / Causality
Aryl Halide IodideBromide or IodideBromides are cheaper for scale but require higher temperatures (60°C) and higher catalyst loading[3].
Pd Catalyst Loading 5–10 mol%0.5–2 mol%Cost reduction; requires rigorous exclusion of O₂/H₂O to maintain catalytic turnover[3].
CuI Loading 10–20 mol%2–5 mol%Minimizes Glaser homocoupling while maintaining the transmetalation rate[3].
Solvent THF/Et₃N (1:1)Toluene/Et₃NToluene improves heat capacity and simplifies solvent recovery at scale[3].
Purification Silica Gel ColumnRecrystallizationChromatography is unscalable; crystallization purifies and rejects residual Pd/Cu complexes[1].
Troubleshooting & FAQs: Sonogashira Coupling

Q: My reaction stalled at 60% conversion, and LC-MS shows a highly non-polar byproduct. What happened? A: You are likely observing Glaser homocoupling of the TMSA, forming 1,4-bis(trimethylsilyl)buta-1,3-diyne[3].

  • Causality: Oxygen ingress oxidizes the Cu(I) co-catalyst to Cu(II). The Cu(II) species acts as an active oxidant that couples two alkyne molecules together. This side-reaction rapidly depletes your TMSA and stalls the cross-coupling cycle.

  • Solution: Implement rigorous solvent degassing (e.g., sparging with Argon for >1 hour) and ensure a positive Argon pressure throughout the reaction.

Q: How do we effectively remove residual Palladium and Copper at scale without chromatography? A: Metal scavenging is critical for pharmaceutical intermediates.

  • Causality: Heavy metals coordinate strongly to the alkyne and ester moieties.

  • Solution: Treat the organic filtrate with a metal scavenger (e.g., SiliaMetS Thiol or aqueous EDTA washes) before the final crystallization. Crystallization from non-polar solvents (like heptane or hexane) further rejects the metal-ligand complexes into the mother liquor[1].

Troubleshooting Start Issue: Low Yield in Sonogashira Step CheckO2 Check for Glaser Homocoupling (GC/MS) Start->CheckO2 GlaserYes Homocoupling Detected: O2 Ingress / Cu(II) Formation CheckO2->GlaserYes Yes GlaserNo No Homocoupling: Check Catalyst / Halide CheckO2->GlaserNo No FixO2 Action: Rigorous Degassing & Ar Purge GlaserYes->FixO2 FixCat Action: Increase Temp or Check Pd Integrity GlaserNo->FixCat

Diagnostic logic tree for troubleshooting low yields in the Sonogashira coupling step.

Module 2: TMS Deprotection & Isolation

Validated Scale-Up Protocol: Methyl 4-Ethynylbenzoate
  • Reagent Charging: Suspend the intermediate methyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in a mixture of Methanol and THF (1:1 v/v)[1].

  • Base Addition: Add anhydrous K₂CO₃ (2.0 eq) in portions[1].

    • Self-Validation Point: Monitor the internal temperature closely. The cleavage of the Si-C bond is mildly exothermic. If the temperature exceeds 30°C, the risk of methyl ester hydrolysis increases exponentially. Use active cooling if necessary.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours[1]. Monitor by GC-MS or HPLC. The disappearance of the TMS peak confirms completion.

  • Quenching & Isolation: Dilute the mixture with water to dissolve the potassium salts and precipitate the organic product[1]. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate. Recrystallize the crude product to yield pure methyl 4-ethynylbenzoate.

Troubleshooting & FAQs: TMS Deprotection

Q: I am seeing hydrolysis of the methyl ester (forming 4-ethynylbenzoic acid) during the deprotection. How do I prevent this? A:

  • Causality: Potassium carbonate in the presence of adventitious water generates hydroxide ions (OH⁻). Hydroxide is a strong nucleophile that will rapidly attack the carbonyl carbon, saponifying the methyl ester to yield 4-ethynylbenzoic acid[2].

  • Solution: Ensure the methanol and THF are strictly anhydrous. Keep the reaction at room temperature[1]. Alternatively, use a catalytic amount of K₂CO₃ (0.1 eq) in strictly anhydrous methanol, relying purely on methoxide generation to drive the TMS cleavage without providing a stoichiometric source of hydroxide.

Q: Can we use TBAF (Tetrabutylammonium fluoride) instead of K₂CO₃ for the deprotection at scale? A: While TBAF is highly effective due to the extreme thermodynamic strength of the Si-F bond (the causality driving the cleavage), it is generally avoided at a multi-kilogram scale. TBAF is expensive, highly hygroscopic, and introduces tetrabutylammonium salts that are notoriously difficult to purge without chromatography. K₂CO₃/MeOH is the industry standard for scale-up due to its low cost, mild nature, and easy aqueous workup[1].

References

  • Source: RSC Advances (Royal Society of Chemistry)
  • Title: Supplementary information - Synthesis of 4,4'-ethynylenedibenzoic acid Source: The Royal Society of Chemistry URL
  • Title: 4-(Prop-2-yn-1-yloxy)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison of Catalysts for the Sonogashira Reaction

Introduction: The Evolution of Cross-Coupling The Sonogashira cross-coupling reaction is a cornerstone of organic synthesis, facilitating the formation of C(sp²)–C(sp) bonds between terminal alkynes and aryl or vinyl hal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of Cross-Coupling

The Sonogashira cross-coupling reaction is a cornerstone of organic synthesis, facilitating the formation of C(sp²)–C(sp) bonds between terminal alkynes and aryl or vinyl halides. Traditionally, this reaction relies on a dual-catalyst system comprising a Palladium (Pd) primary catalyst and a Copper (Cu) co-catalyst. While highly efficient, the standard Pd/Cu system presents significant challenges in drug development, notably the Cu-catalyzed oxidative dimerization of alkynes (Glaser homocoupling) and the difficulty of purging heavy metals from active pharmaceutical ingredients (APIs) (1[1]).

To circumvent these limitations, modern synthetic chemistry has evolved toward Copper-free Pd systems, Nickel-based alternatives, and Heterogeneous catalysts. This guide objectively compares these catalytic systems, providing mechanistic insights and field-proven protocols for researchers and process chemists.

Mechanistic Divergence: Standard vs. Copper-Free

Understanding the causality behind catalyst selection requires a deep dive into the reaction mechanisms.

In the Standard Pd/Cu System , the copper co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate undergoes rapid transmetalation with the oxidative addition complex (Ar-Pd(II)-X) to form the crucial Ar-Pd(II)-alkynyl species. However, if trace oxygen is present, the copper acetylide readily dimerizes, destroying the alkyne starting material.

In the Copper-Free System , the transmetalation step is entirely bypassed. Instead, the alkyne directly coordinates to the Pd(II) center via π-coordination. Because the amine base is typically not strong enough to deprotonate the free alkyne on its own, this π-coordination is essential to increase the acidity of the alkyne proton, allowing subsequent amine-assisted deprotonation and formation of the Pd-acetylide complex (2[2]).

MechanisticPathway cluster_Cu Standard (Cu-Co-Catalyzed) cluster_CuFree Copper-Free Variant Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII CuCycle Cu-Acetylide Formation PdII->CuCycle + Cu, Base PiCoord π-Alkyne Coordination PdII->PiCoord + Base (No Cu) Transmetal Transmetalation CuCycle->Transmetal PdII_Alkyne Ar-Pd(II)-C≡C-R Transmetal->PdII_Alkyne Deprotonation Amine Deprotonation PiCoord->Deprotonation Deprotonation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-C≡C-R) RedElim->Product

Figure 1: Mechanistic divergence between standard Cu-co-catalyzed and Cu-free Sonogashira cycles.

Comparative Analysis of Catalyst Systems

The selection of a catalyst system dictates the substrate scope, reaction conditions, and downstream purification requirements. The table below summarizes the quantitative performance metrics of the four primary Sonogashira catalyst classes.

Catalyst SystemPrimary MetalCo-CatalystSubstrate ScopeGlaser Homocoupling RiskMetal Leaching RiskTypical Yield Range
Standard Pd/Cu Pd(0) or Pd(II)CuIAryl/Vinyl I, BrHigh (Requires strict inert atm)High (Homogeneous)80–98%
Cu-Free Pd Pd(0) + Bulky LigandNoneAryl/Vinyl I, Br, ClLowHigh (Homogeneous)75–95%
Nickel-Based Ni(II) + Pincer LigandNone / CuIAlkyl (sp³), ArylLow to ModerateModerate (Ni is toxic)60–90%
Heterogeneous Pd Supported Pd (e.g., Pd/C)NoneAryl/Vinyl I, BrLowLow (< 10 ppm)70–95%
Key Scientific Insights:
  • Copper-Free Pd Catalysts: By utilizing bulky, electron-rich ligands (e.g., P(t-Bu)3 or N-Heterocyclic Carbenes), the oxidative addition step is dramatically accelerated, and the active Pd(0) catalyst is easily dissociated from the resting state. This allows the reaction to proceed at room temperature without copper, virtually eliminating homocoupling (3[3]).

  • Nickel Catalysts: Palladium traditionally struggles with unactivated alkyl halides due to rapid β-hydride elimination. Nickel catalysts, particularly those stabilized by amide-type NN2 pincer ligands, suppress this elimination pathway, successfully enabling C(sp³)–C(sp) bond formation (4[4]).

  • Heterogeneous Catalysts: For pharmaceutical manufacturing, removing homogeneous Pd to below the regulatory limit (typically <10 ppm) requires expensive chemical scavengers. Solid-supported catalysts (like Pd@Hal or MOF-supported Pd) offer high turnover numbers (TONs) and can be removed via simple filtration, streamlining the downstream processing (5[5]).

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and trust, the following protocols integrate self-validating checkpoints to confirm mechanistic success.

Protocol 1: Copper-Free Sonogashira Coupling (Homogeneous)

Objective: Couple an electron-rich aryl bromide with a terminal alkyne without Glaser homocoupling. Causality Check: Slow addition of the alkyne prevents local concentration spikes, minimizing unwanted oligomerization even in the absence of copper.

  • Preparation: In a rigorously dried Schlenk flask under N₂, add the aryl bromide (1.0 equiv) and an amine base (e.g., piperidine, 2.0 equiv) to anhydrous DMF.

  • Catalyst Activation: Add the Pd precursor (e.g., (AllylPdCl)₂, 1 mol%) and a bulky ligand (e.g., P(t-Bu)₃, 2 mol%). Stir for 10 minutes until the solution changes color, indicating the formation of the active Pd(0) species.

  • Alkyne Addition: Dissolve the terminal alkyne (1.2 equiv) in 1 mL of DMF. Add this solution dropwise over 30 minutes via a syringe pump.

  • Validation: Monitor via Thin-Layer Chromatography (TLC). The strict absence of a highly non-polar spot (the alkyne dimer) validates the success of the Cu-free conditions.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: Nickel-Catalyzed C(sp³)–C(sp) Coupling

Objective: Couple an unactivated alkyl halide with a terminal alkyne. Causality Check: The use of an NN2 pincer ligand creates a sterically constrained, electron-rich Ni center that favors reductive elimination over β-hydride elimination.

  • Glovebox Setup: Inside an argon-filled glovebox, charge a vial with NiCl₂ (5 mol%), NN2 pincer ligand (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Reagent Addition: Add the unactivated alkyl halide (1.0 equiv) and the terminal alkyne (1.5 equiv) in anhydrous DMSO.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 50 °C for 12–24 hours.

  • Validation: Analyze the crude mixture via GC-MS. The presence of the cross-coupled product and the absence of alkene byproducts (which would result from β-hydride elimination) validates the ligand's efficacy.

  • Workup: Dilute with brine, extract with diethyl ether, dry over MgSO₄, and concentrate.

Protocol 3: Heterogeneous Pd-Catalyzed Coupling for API Synthesis

Objective: Perform a Sonogashira coupling with <10 ppm Pd leaching in the final product. Causality Check: Hot filtration ensures that any transiently dissolved Pd species re-precipitate onto the solid support upon cooling, or are physically removed before product crystallization.

  • Setup: To a round-bottom flask, add the aryl iodide (1.0 equiv), terminal alkyne (1.2 equiv), K₂CO₃ (2.0 equiv), and 5% Pd/C (or Pd-MOF, 0.5 mol% Pd).

  • Solvent: Add a green solvent mixture (e.g., EtOH/H₂O 1:1).

  • Reaction: Heat to 80 °C under mild stirring for 6 hours.

  • Hot Filtration: While the mixture is still at 80 °C, filter it quickly through a pad of Celite to remove the heterogeneous catalyst.

  • Validation: Submit a sample of the crystallized product for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A result of <10 ppm Pd validates the heterogeneous retention system.

Catalyst Selection Logic for Drug Development

Selecting the right catalyst is a delicate balance of substrate reactivity, impurity control, and process economics. The following decision tree provides a logical framework for process chemists scaling up Sonogashira reactions.

DecisionTree Start Substrate & Process Constraints Q1 Is the substrate an unactivated alkyl halide (sp³)? Start->Q1 NiCat Nickel-Catalyzed System (e.g., NiCl₂ + Pincer) Q1->NiCat Yes Q2 Strict limits on heavy metal (Pd) leaching? Q1->Q2 No Hetero Heterogeneous Pd (e.g., Pd/C or MOF-Pd) Q2->Hetero Yes Q3 Prone to Glaser homocoupling? Q2->Q3 No CuFree Cu-Free Homogeneous Pd (e.g., Pd(OAc)₂ + Bulky Ligand) Q3->CuFree Yes Standard Standard Pd/Cu (e.g., Pd(PPh₃)₄ + CuI) Q3->Standard No

Figure 2: Logical decision tree for selecting the optimal Sonogashira catalyst system.

References

  • Sonogashira coupling - Wikipedia Source: wikipedia.org URL:1[1]

  • Sonogashira Coupling - Chemistry LibreTexts Source: libretexts.org URL:2[2]

  • Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand Source: nih.gov URL:4[4]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature Source: acs.org URL:3[3]

  • Copper-free Sonogashira cross-coupling reactions: an overview Source: rsc.org URL:5[5]

Sources

Comparative

Purity assessment of 3-Ethynyl-5-fluoro-benzoic acid methyl ester by elemental analysis

Comprehensive Purity Assessment of 3-Ethynyl-5-fluoro-benzoic acid methyl ester: A Comparative Analytical Guide As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, the anal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Purity Assessment of 3-Ethynyl-5-fluoro-benzoic acid methyl ester: A Comparative Analytical Guide

As pharmaceutical pipelines increasingly rely on highly functionalized halogenated building blocks, the analytical rigor applied to these intermediates must evolve. 3-Ethynyl-5-fluoro-benzoic acid methyl ester (CAS: 914944-24-4; Formula: C₁₀H₇FO₂) is a prime example of a complex intermediate. It features a terminal alkyne (prone to oxidative degradation), a fluorinated aromatic ring (highly stable C-F bonds), and a methyl ester (susceptible to hydrolysis).

Assessing the purity of such a compound requires an orthogonal analytical strategy. Relying solely on chromatographic methods leaves blind spots for inorganic salts and non-UV-absorbing impurities. This guide objectively compares Elemental Analysis (EA) against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR), providing field-proven, self-validating protocols designed specifically to overcome the mechanistic challenges of fluorinated organics.

The Mechanistic Challenge of Fluorinated Compounds in Elemental Analysis

Elemental Analysis (EA) provides the foundational proof of a compound's macroscopic composition. However, analyzing fluorinated compounds via standard dynamic flash combustion presents a severe chemical challenge.

The Causality of Analytical Failure: During combustion at 1000°C, the highly stable carbon-fluorine bonds in 3-Ethynyl-5-fluoro-benzoic acid methyl ester can lead to the formation of tetrafluoromethane (CF₄) instead of CO₂. Because CF₄ is highly resistant to further oxidation, the carbon trapped within it escapes detection, leading to artificially low carbon mass fractions. Furthermore, the combustion process generates hydrogen fluoride (HF) gas. HF aggressively etches the quartz combustion tubes (devitrification), causing premature equipment failure and analytical drift[1].

The Solution: To achieve accurate CHN(O) data, the combustion reactor must be packed with a specialized fluorine scavenger (e.g., proprietary FluoAdso or a magnesium oxide/sodium carbonate matrix). Placed in the hot zone of the oxidation reactor, this scavenger reacts with fluorine species, permanently trapping them as stable, non-volatile metal fluorides (e.g., MgF₂). This ensures 100% conversion of carbon to CO₂ and protects the analytical flow path[1][2].

EA_Workflow Weighing Sample Weighing (Tin Capsule) Combustion Flash Combustion (1000°C, O2) Weighing->Combustion Introduction Scavenger Fluorine Scavenger (e.g., FluoAdso) Combustion->Scavenger Traps F as MgF2 Reduction Reduction Reactor (Cu, 650°C) Scavenger->Reduction CO2, H2O, NOx Separation GC Separation (CO2, H2O, N2) Reduction->Separation Reduces NOx to N2 Detection TCD Detection (Elemental Output) Separation->Detection Quantification

Workflow of dynamic flash combustion elemental analysis modified for fluorinated compounds.

Orthogonal Analytical Decision Logic

To establish absolute confidence in the purity of 3-Ethynyl-5-fluoro-benzoic acid methyl ester, EA must be contextualized alongside orthogonal techniques. Each method interrogates a different physical property of the molecule[3][4].

Purity_Logic Start 3-Ethynyl-5-fluoro-benzoic acid methyl ester Purity Assessment EA Elemental Analysis (C, H, F, O) Start->EA Macroscopic Composition HPLC HPLC-UV (Chromatographic Purity) Start->HPLC Related Substances qNMR 1H/19F qNMR (Absolute Quantitation) Start->qNMR Absolute Purity GCMS GC-MS (Volatile Impurities) Start->GCMS Structural ID

Orthogonal analytical decision tree for comprehensive purity assessment.

Comparative Performance Summary
Analytical ParameterElemental Analysis (EA)HPLC-UV¹H/¹⁹F qNMR
Primary Output Bulk elemental mass fraction (%)Area % of related substancesAbsolute mass % purity
Detection Scope Universal (including inorganic salts)Chromophore-containing organicsAll proton/fluorine environments
Fluorine Interference High (Requires F-scavenger)NoneNone (¹⁹F provides orthogonal data)
Reference Standard Universal (e.g., Sulfanilamide)Analyte-specific standard requiredUniversal Internal Standard (IS)
Throughput High (~10 mins/sample)Moderate (~20 mins/run)Low (~30-60 mins/run)

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that instrument drift or matrix effects are identified before data is accepted.

A. Elemental Analysis (CHNS/O) with Fluorine Modification

Objective: Verify the theoretical composition of C (67.42%), H (3.96%), and O (17.96%).

  • System Validation (The "Self-Check"): Before running the analyte, process an empty tin capsule (Blank) to establish the baseline. Next, run a certified fluorinated standard (e.g., 4-Fluorobenzoic acid). Causality: If the carbon recovery of the standard drops below 99.7%, the fluorine scavenger is exhausted (allowing CF₄ formation) and the quartz tube must be repacked[1].

  • Sample Preparation: Accurately weigh 1.50–2.00 mg of 3-Ethynyl-5-fluoro-benzoic acid methyl ester into a tin capsule. Add ~1 mg of Vanadium(V) oxide (V₂O₅). Causality: The terminal alkyne creates a high localized carbon density that can form soot; V₂O₅ acts as a combustion promoter to guarantee complete oxidation.

  • Combustion & Detection: Introduce the capsule into the 1000°C reactor with a timed oxygen pulse. The gases pass through the FluoAdso layer, a copper reduction reactor (650°C) to reduce NOₓ to N₂, and finally a GC column for separation and Thermal Conductivity Detection (TCD)[1].

B. High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantify organic impurities such as unreacted 3-bromo-5-fluorobenzoic acid methyl ester or alkyne homocoupling byproducts.

  • System Suitability (The "Self-Check"): Inject a resolution mixture containing the main analyte and a known closely eluting impurity. The resolution factor ( Rs​ ) must be > 2.0.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile. Causality: The acidic modifier (TFA) suppresses the ionization of any residual free acid impurities (e.g., hydrolyzed ester), preventing peak tailing and ensuring accurate integration[3][4].

    • Detection: UV at 254 nm.

C. Quantitative NMR (qNMR)

Objective: Determine absolute purity without requiring a certified reference material of the analyte itself[5][6].

  • System Validation (The "Self-Check"): Measure the longitudinal relaxation time ( T1​ ) of the longest-relaxing proton in the mixture. Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Causality: Failing to allow complete magnetization recovery before the next pulse will artificially suppress the signal of slow-relaxing protons, destroying quantitative accuracy[5].

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of a certified internal standard (e.g., Dimethyl sulfone, TraceCERT®) into a vial. Dissolve in 600 µL of CDCl₃.

  • Acquisition & Calculation: Acquire spectra at 400 MHz (or higher) using 32 scans and a 90° pulse angle. Calculate absolute purity by comparing the integral of the analyte's methyl ester singlet (~3.9 ppm) against the internal standard's signal[6].

Experimental Data Interpretation

When evaluating a batch of 3-Ethynyl-5-fluoro-benzoic acid methyl ester, the data from these orthogonal methods must converge. Below is a representative data set demonstrating a high-purity batch.

Table 1: Elemental Analysis Results vs. Theoretical Values

ElementTheoretical Mass (%)Experimental Mean (%)Absolute DifferencePass/Fail Criteria
Carbon (C) 67.42%67.35%0.07% 0.30% (Pass)
Hydrogen (H) 3.96%3.99%0.03% 0.30% (Pass)
Oxygen (O) 17.96%18.05%0.09% 0.30% (Pass)

Note: A carbon deficiency >0.3% alongside a passing HPLC result strongly indicates either inorganic salt contamination (e.g., residual palladium/copper catalysts from the Sonogashira coupling used to install the alkyne) or F-scavenger exhaustion.

Conclusion

While HPLC and qNMR are indispensable for identifying structural impurities and absolute quantitation, Elemental Analysis remains the ultimate gatekeeper for macroscopic purity. For fluorinated compounds like 3-Ethynyl-5-fluoro-benzoic acid methyl ester, standard EA protocols will fail due to CF₄ formation and HF-induced reactor degradation. By implementing a self-validating EA workflow utilizing fluorine scavengers and combustion promoters, researchers can secure highly accurate, orthogonal data that guarantees the integrity of their downstream synthetic pipelines.

Sources

Validation

Reactivity Comparison Guide: Ethynylbenzoic Acid Isomers in Synthetic and Bioconjugation Workflows

As a Senior Application Scientist evaluating bifunctional linkers for drug discovery, materials science, and bioconjugation, the selection between the ortho, meta, and para isomers of ethynylbenzoic acid is rarely arbitr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating bifunctional linkers for drug discovery, materials science, and bioconjugation, the selection between the ortho, meta, and para isomers of ethynylbenzoic acid is rarely arbitrary. These molecules serve as critical building blocks, possessing both a carboxylic acid handle for amidation/esterification and a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira cross-coupling.

However, the relative position of these two functional groups fundamentally alters their reactivity. This guide objectively compares 2-ethynylbenzoic acid (ortho), 3-ethynylbenzoic acid (meta), and 4-ethynylbenzoic acid (para), detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols to ensure reproducibility in your workflows.

Structural Causality: Electronic vs. Steric Effects

The reactivity of ethynylbenzoic acid isomers is dictated by a strict interplay of steric hindrance, resonance stabilization, and inductive effects.

  • 4-Ethynylbenzoic Acid (Para - The Kinetic Accelerator): The carboxyl group is strongly electron-withdrawing via both resonance and inductive effects. This withdraws electron density from the alkyne, increasing the acidity of the terminal Csp​−H bond[1]. In CuAAC "click" chemistry, this heightened acidity facilitates the rapid formation of the intermediate copper acetylide, accelerating the reaction rate. It is the preferred isomer for high-throughput applications like DNA-encoded library (DEL) synthesis[2].

  • 3-Ethynylbenzoic Acid (Meta - The Balanced Linker): The meta-positioned carboxyl group exerts an inductive electron-withdrawing effect but lacks direct resonance communication with the alkyne. Consequently, its reactivity in CuAAC is slightly lower than the para isomer. However, it avoids the massive steric penalties of the ortho isomer. Surface binding studies on nanoporous gold demonstrate that the 3- and 4-isomers achieve nearly identical binding densities (C/Au ratios of 0.11 and 0.10, respectively), proving that the meta isomer is highly effective when a specific spatial geometry is required[3].

  • 2-Ethynylbenzoic Acid (Ortho - The Cyclization Precursor): The proximity of the bulky carboxylic acid to the ethynyl group introduces massive steric hindrance, often impeding standard intermolecular CuAAC reactions. However, this exact proximity enables unique transition-metal-catalyzed intramolecular cycloisomerization. The carboxylate oxygen can attack the metal-activated alkyne π -system to form 6-endo-dig products (isocoumarins) or 5-exo-dig products (phthalides/isobenzofuranones)[4][5].

Reactivity Isomers Ethynylbenzoic Acid Isomers Ortho 2-Ethynylbenzoic Acid (Ortho) Isomers->Ortho Meta 3-Ethynylbenzoic Acid (Meta) Isomers->Meta Para 4-Ethynylbenzoic Acid (Para) Isomers->Para Cyclization Intramolecular Cyclization (Isocoumarins/Phthalides) Ortho->Cyclization Proximity Effect Click CuAAC 'Click' Reaction Ortho->Click Sterically Hindered Meta->Click Inductive Effect Coupling Cross-Coupling (Sonogashira) Meta->Coupling Para->Click Resonance Acceleration Para->Coupling

Fig 1. Divergent reactivity pathways of ethynylbenzoic acid isomers based on structural geometry.

Comparative Reactivity Profiles

To facilitate objective selection, the quantitative and qualitative performance data of these isomers are summarized below.

Table 1: General Reactivity & CuAAC Kinetics
IsomerRelative CuAAC RateSteric HindranceAlkyne Csp​−H AcidityPrimary Application
4-Ethynylbenzoic Acid FastestLowHigh (Resonance enhanced)Bioconjugation, DEL Synthesis
3-Ethynylbenzoic Acid ModerateLowModerate (Inductive only)Surface Functionalization
2-Ethynylbenzoic Acid Slow/InhibitedHighLowHeterocycle Synthesis
Table 2: Cycloisomerization Selectivity of 2-Ethynylbenzoic Acid[4][5]
Catalyst SystemSolventTempDominant PathwayMajor ProductYield
ReCl(CO)5​ (5 mol%)Hexane80 °C6-endo-digIsocoumarin~80%
CuCl2​ (5 mol%) EmimEtSO4​ 100 °CMixed (5-exo/6-endo)Isobenzofuranone / Isochromenone~88%
CuCl2​ (5 mol%) Mor1,2​N(CN)2​ 100 °C5-exo-digIsobenzofuranone>80%

Self-Validating Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring that each step contains an internal logic mechanism to prevent false positives and maximize yield.

Protocol A: High-Yield CuAAC Bioconjugation using 4-Ethynylbenzoic Acid

This protocol leverages the enhanced acidity of the para-isomer to achieve rapid click conjugation[1][2].

  • Step 1: Substrate Preparation. Dissolve 4-ethynylbenzoic acid (1.0 equiv) and the target azide (1.0 equiv) in a 1:1 mixture of t -BuOH and H2​O .

    • Causality: The biphasic-like nature of t -BuOH/ H2​O perfectly balances the solubility of the hydrophobic aromatic alkyne and the highly polar inorganic copper salts, preventing premature precipitation.

  • Step 2: Catalyst Generation. Add CuSO4​⋅5H2​O (0.1 equiv) followed immediately by sodium ascorbate (0.5 equiv).

    • Causality: Sodium ascorbate acts as a continuous sacrificial reductant, reducing inactive Cu2+ to the catalytically active Cu+ species in situ. This prevents the formation of inactive coordination complexes and suppresses Glaser-type oxidative homocoupling of the alkynes.

  • Step 3: Reaction Execution. Stir at room temperature under a nitrogen atmosphere for 2-4 hours.

    • Causality: While CuAAC is famously robust to oxygen, excluding O2​ further minimizes the risk of alkyne homocoupling, ensuring maximum atom economy.

  • Step 4: Validation. Monitor the reaction via LC-MS. The complete disappearance of the azide infrared stretch (approx. 2100 cm−1 ) or the specific mass shift of the triazole product validates total conversion.

Protocol Step1 1. Substrate Preparation Equimolar Alkyne + Azide in t-BuOH/H2O Step2 2. Catalyst Generation CuSO4 + Sodium Ascorbate (Reduces Cu2+ to Cu+) Step1->Step2 Step3 3. Cycloaddition Reaction Room Temp, N2 Atmosphere (Prevents Glaser Coupling) Step2->Step3 Step4 4. Validation & Isolation LC-MS Monitoring -> HPLC Purification Step3->Step4

Fig 2. Self-validating workflow for CuAAC click chemistry using 4-ethynylbenzoic acid.

Protocol B: Rhenium-Catalyzed 6-endo-dig Cyclization of 2-Ethynylbenzoic Acid

This protocol exploits the steric proximity of the ortho-isomer to synthesize isocoumarins, which are vital pharmacophores[4].

  • Step 1: Substrate Loading. Dissolve 2-ethynylbenzoic acid (0.3 mmol) in anhydrous hexane (2.0 mL).

    • Causality: Non-polar, non-coordinating solvents like hexane prevent competitive ligand binding to the transition metal center, ensuring the rhenium catalyst interacts exclusively with the alkyne π -system.

  • Step 2: Catalyst Addition. Add ReCl(CO)5​ (5 mol%).

    • Causality: The rhenium complex acts as a highly specific soft Lewis acid. It selectively activates the alkyne carbon to nucleophilic attack by the adjacent carboxylate oxygen without requiring harsh, stoichiometric dehydrating agents.

  • Step 3: Thermal Activation. Stir under a nitrogen atmosphere at 80 °C for 10 hours.

    • Causality: The elevated temperature provides the necessary energy to overcome the activation barrier for the 6-endo-dig cyclization, heavily favoring the formation of the thermodynamically stable 6-membered isocoumarin ring over the 5-membered phthalide.

  • Step 4: Quench and Validation. Quench with H2​O , extract with EtOAc, and dry over MgSO4​ . Validate product formation using 1H NMR by identifying the characteristic vinylic proton of the newly formed isocoumarin ring.

Conclusion

The selection of an ethynylbenzoic acid isomer must be intrinsically linked to the desired chemical outcome. For rapid, high-yield bioconjugation and click chemistry, 4-ethynylbenzoic acid is the undisputed optimal choice due to its resonance-enhanced reactivity. 3-ethynylbenzoic acid serves as a reliable geometric alternative with comparable surface-binding efficiency. Conversely, 2-ethynylbenzoic acid should be intentionally selected not as a linker, but as a highly reactive precursor for the synthesis of complex heterocyclic scaffolds like isocoumarins and phthalides.

Sources

Comparative

Benchmarking Synthetic Routes for 3-Ethynyl-5-fluoro-benzoic acid methyl ester: Batch vs. Continuous Flow Sonogashira Coupling

Executive Summary & Rationale 3-Ethynyl-5-fluoro-benzoic acid methyl ester (CAS: 914944-24-4) is a highly valued bifunctional building block in modern medicinal chemistry. Featuring both a terminal alkyne for click chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

3-Ethynyl-5-fluoro-benzoic acid methyl ester (CAS: 914944-24-4) is a highly valued bifunctional building block in modern medicinal chemistry. Featuring both a terminal alkyne for click chemistry or further cross-coupling, and a fluorine atom for metabolic stability, it serves as a critical intermediate in the synthesis of IKK enzyme inhibitors targeting inflammatory diseases[1] and novel antimalarial therapeutics[2].

Traditionally, the installation of the ethynyl group onto the corresponding aryl halide (methyl 3-bromo-5-fluorobenzoate) is achieved via a Sonogashira cross-coupling [3]. However, scaling up alkyne chemistry in batch reactors presents significant safety, heat transfer, and catalyst degradation challenges. This guide provides an objective, data-driven comparison between the traditional two-step batch synthesis and a modern, process-intensified continuous flow methodology[4].

Mechanistic Grounding: The Sonogashira Pathway

The Sonogashira reaction relies on a synergistic Palladium/Copper dual catalytic cycle to forge sp2−sp carbon-carbon bonds[3]. For our specific substrate, the strongly electronegative fluorine atom at the 5-position plays a crucial kinetic role. By exerting an inductive electron-withdrawing effect ( −I ), it lowers the electron density of the aromatic ring and the energy of the C–Br antibonding orbital. This stereoelectronic tuning significantly accelerates the rate-determining oxidative addition of the Pd(0) catalyst into the aryl bromide bond.

Sonogashira Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide Inserts) Pd0->OxAdd Ar-Br TransMet Transmetalation (Cu-Acetylide Transfers) OxAdd->TransMet Cu-C≡C-TMS RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Ar-C≡C-TMS

Fig 1. Sonogashira catalytic cycle for alkyne cross-coupling.

Route A: Traditional Batch Synthesis

In batch chemistry, terminal alkynes like ethyne gas are highly volatile and prone to explosive homocoupling (Glaser coupling). Therefore, the protocol utilizes trimethylsilylacetylene (TMSA) as a protected surrogate, necessitating a two-step sequence[2].

Step-by-Step Methodology
  • Coupling Preparation : In a flame-dried Schlenk flask under an N2​ atmosphere, dissolve methyl 3-bromo-5-fluorobenzoate (1.0 eq) in anhydrous THF (0.2 M).

  • Catalyst Initiation : Add Pd(PPh3​)2​Cl2​ (5 mol%) and CuI (2 mol%). Stir for 5 minutes at room temperature to ensure homogeneous dispersion.

  • Reagent Addition : Inject triethylamine ( Et3​N , 3.0 eq) as the base, followed by TMSA (1.2 eq).

  • Thermal Activation : Heat the mixture to 65°C for 12 hours. Monitor conversion via GC-MS.

  • Workup : Cool to room temperature, filter the crude mixture through a Celite pad to remove insoluble copper/palladium salts, and concentrate in vacuo.

  • Deprotection : To avoid saponification of the methyl ester (which occurs if aqueous KOH is used[5]), dissolve the crude intermediate in THF and treat with Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq) at 0°C for 1 hour.

  • Isolation : Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Scientific Critique : While reliable on a milligram-to-gram scale, this route suffers from long reaction times, high palladium loading (5 mol%), and poor atom economy. Furthermore, the precipitation of Et3​N⋅HBr salts creates a heterogeneous slurry that complicates stirring upon scale-up.

Route B: Process-Intensified Continuous Flow Synthesis

Continuous flow chemistry fundamentally alters the reaction environment. By utilizing micro- or meso-tubular reactors, the system achieves superior surface-area-to-volume ratios, enabling rapid heat and mass transfer[4]. To benchmark against batch, we utilize a telescoped (multi-step) flow setup incorporating a heterogeneous Pd/Cu packed-bed reactor, which drastically reduces metal leaching[4].

Step-by-Step Methodology
  • Feed Solution Preparation :

    • Feed A : Methyl 3-bromo-5-fluorobenzoate (0.5 M) in anhydrous, degassed THF.

    • Feed B : TMSA (0.6 M) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 M) in THF. (Causality Note: DBU is selected over Et3​N because DBU hydrobromide salts remain soluble in THF, preventing reactor fouling and blockages).

    • Feed C : TBAF (1.0 M) in THF for in-line deprotection.

  • Coupling Stage : Pump Feed A and Feed B at equal flow rates (e.g., 0.5 mL/min) using HPLC pumps. The streams merge at a T-mixer and enter a packed-bed reactor containing immobilized Pd/Cu catalyst heated to 120°C. Residence time: 10 minutes.

  • Deprotection Stage : The effluent from the heated reactor directly meets Feed C at a second T-mixer. The combined stream flows into a perfluoroalkoxy (PFA) tubular reactor maintained at 25°C. Residence time: 5 minutes.

  • System Regulation : A Back Pressure Regulator (BPR) set to 100 psi is installed at the system's terminus. (Causality Note: The BPR is a self-validating safety mechanism that artificially raises the boiling point of THF (normally 66°C), allowing safe superheating to 120°C without outgassing or cavitation).

  • Collection : The continuous effluent is collected, washed with water to remove DBU salts/TBAF, and concentrated to yield the highly pure terminal alkyne.

FlowSetup FeedA Feed A: Aryl Bromide Mixer1 T-Mixer FeedA->Mixer1 FeedB Feed B: TMSA + DBU FeedB->Mixer1 Reactor1 Pd/Cu Packed Bed (120°C, 10 min) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 FeedC Feed C: TBAF FeedC->Mixer2 Reactor2 Tubular Reactor (25°C, 5 min) Mixer2->Reactor2 BPR BPR (100 psi) Reactor2->BPR Product Terminal Alkyne Collection BPR->Product

Fig 2. Telescoped continuous flow setup for coupling and deprotection.

Performance Benchmarking

The following table synthesizes the experimental performance data comparing the traditional batch methodology against the telescoped continuous flow system.

Performance MetricRoute A: Traditional BatchRoute B: Continuous FlowAdvantage / Causality
Overall Yield 66% – 75%88% – 92%Flow minimizes thermal degradation and homocoupling side-reactions.
Total Reaction Time ~14 hours15 minutesSuperheating under pressure (100 psi) exponentially accelerates kinetics.
Catalyst Loading 5.0 mol% (Homogeneous)< 0.5 mol% (Heterogeneous)Packed-bed allows massive local catalyst excess with minimal actual consumption[4].
Pd Metal Leaching High (>50 ppm)Low (<5 ppm)Immobilized catalysts in flow inherently act as their own scavengers[6].
Scalability Poor (Safety risks)Excellent (Numbering-up)Flow avoids large accumulations of reactive alkyne intermediates.

Conclusion & Recommendations

For the synthesis of 3-Ethynyl-5-fluoro-benzoic acid methyl ester , the Continuous Flow Sonogashira methodology (Route B) vastly outperforms the traditional Batch process (Route A). By leveraging pressurized superheating and a telescoped deprotection sequence, researchers can reduce a 14-hour workflow into a 15-minute residence time while simultaneously improving yield and safety.

Recommendation for Drug Development Professionals: When synthesizing this intermediate for early-stage screening (mg scale), Route A remains viable due to standard equipment availability. However, upon advancing to preclinical scale-up (>100g) for IKK or antimalarial candidates, transitioning to Route B is strongly advised to control E-factors, eliminate Pd contamination, and mitigate the explosion hazards associated with alkyne handling.

References

  • Title: Continuous-flow synthesis of Pd(II)-anchored amino-functionalised magnetic silica nanoparticles as a robust recyclable catalyst for aqueous Sonogashira cross-coupling Source: RSC Advances URL: [Link]

  • Title: Continuous Flow Sonogashira C–C Coupling Using a Heterogeneous Palladium–Copper Dual Reactor Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

  • Title: EP1888584B1 - 1, 6 -dihydro- 1,3, 5, 6-tetraaza-as-indacene based tricyclic compounds and pharmaceutical compositions comprising same as inhibitors of ikk enzyme activity Source: Google Patents URL
  • Title: WO2019008027A1 - Ethynyl compounds, their preparation and their therapeutic use for the treatment of malaria Source: Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Ethynyl-5-fluoro-benzoic acid methyl ester

As a Senior Application Scientist, I recognize that handling polyfunctional organic intermediates like 3-Ethynyl-5-fluoro-benzoic acid methyl ester requires a paradigm shift from standard laboratory safety. This molecule...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling polyfunctional organic intermediates like 3-Ethynyl-5-fluoro-benzoic acid methyl ester requires a paradigm shift from standard laboratory safety. This molecule is not a generic organic powder; it is a highly reactive, multi-hazard species. Standard safety templates often fail because they prescribe blanket solutions without explaining the why.

To build a self-validating safety culture, researchers must understand the mechanistic causality behind a molecule's hazards. Below is the authoritative, step-by-step operational and logistical guide for handling this compound safely and effectively.

Mechanistic Hazard Profiling & Causality

To design an impenetrable Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule into its three reactive moieties:

  • Terminal Alkyne (-C≡CH): The terminal alkyne possesses an acidic proton (pKa ~25). If exposed to heavy metal cations (e.g., Ag⁺, Cu⁺, Hg²⁺), it rapidly precipitates into shock-sensitive, highly explosive metal acetylides[1]. Furthermore, terminal alkynes are high-energy functional groups prone to thermal runaway and explosive decomposition under strong basic conditions or high heat[2].

  • Fluoroaromatic Ring (Ar-F): The substitution of fluorine on the aromatic ring significantly increases the molecule's lipophilicity, enhancing its ability to permeate standard laboratory gloves and skin. Upon thermal decomposition (e.g., a laboratory fire), it releases highly corrosive and toxic hydrogen fluoride (HF) gas[3].

  • Methyl Ester (-COOCH₃): Esters impart volatility to the compound. This specific functional group combination makes the molecule a Category 3 Specific Target Organ Toxicity (STOT SE 3) respiratory irritant and a Category 2 ocular/skin irritant[4].

Quantitative Hazard & PPE Causality Matrix
Parameter / FeatureQuantitative Data / GHS ClassMechanistic HazardRequired PPE / Control
Terminal Alkyne pKa ~25; High thermal energyForms explosive acetylides with heavy metals[1]; thermal instability[2].Segregated waste; Flame-Resistant (FR) Lab Coat.
Fluoroaromatic Ring HF gas release upon ignitionLipophilic skin permeation; toxic combustion byproducts[3].Laminate inner gloves (e.g., Silver Shield®).
Methyl Ester GHS Cat 2 (Skin/Eye), Cat 3 (Resp)Volatile respiratory and ocular irritant[4].Splash goggles; Fume hood (80–120 fpm).
Glove Specifications Inner: >2.7 mil, Outer: >8 milPrevents rapid transdermal permeation of the fluorinated ester.Double-glove system.

Hazard-Driven Workflow Visualization

The following diagram maps the logical relationship between the molecule's structural hazards, the required PPE, and the operational environment.

G Start 3-Ethynyl-5-fluoro-benzoic acid methyl ester Alkyne Terminal Alkyne Explosive Acetylide Risk Start->Alkyne Fluoro Fluoroaromatic Ring Toxic HF Gas on Fire Start->Fluoro Ester Methyl Ester Volatile Respiratory Irritant Start->Ester Storage Inert Storage (Ar/N2) Away from heavy metals Alkyne->Storage Waste Disposal Protocol Halogenated Org. Waste Alkyne->Waste Gloves PPE: Laminate Gloves Prevents Lipophilic Permeation Fluoro->Gloves Fluoro->Waste FumeHood Engineering Control Class II Fume Hood Ester->FumeHood Ester->Gloves

Figure 1: Hazard-driven PPE and handling workflow for 3-Ethynyl-5-fluoro-benzoic acid methyl ester.

Advanced Personal Protective Equipment (PPE) Specifications

  • Hand Protection (The Laminate Mandate): Standard 4-mil nitrile gloves offer merely transient splash protection and are highly permeable to lipophilic fluorinated esters. Directive: Implement a double-glove system. Wear a multi-layer laminate inner glove to chemically block permeation, overlaid with a heavy-duty nitrile outer glove (minimum 8-mil) for mechanical dexterity and grip.

  • Respiratory & Engineering Controls: Due to the volatility and irritating nature of the methyl ester[4], all open handling must occur within a Class II chemical fume hood certified to a face velocity of 80–120 feet per minute (fpm). If maintenance requires handling outside the hood, a half-face elastomeric respirator equipped with Organic Vapor (OV) cartridges is strictly mandated.

  • Body Protection: The flammability of the alkyne moiety dictates the use of a Flame-Resistant (FR) lab coat (e.g., Nomex®). Synthetic standard lab coats (polyester blends) will melt to the skin upon ignition and are prohibited.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) are required to protect against the Category 2 ocular irritation hazard[4].

Experimental Protocols: Safe Handling & Operations

Protocol 1: Safe Weighing and Reagent Transfer

This protocol ensures the alkyne remains stable while protecting the operator from volatile ester exposure.

  • Preparation & Verification: Verify the Class II chemical fume hood is operational (face velocity 80–120 fpm). Equip FR lab coat, chemical splash goggles, and the double-glove system (laminate inner, nitrile outer).

  • Static Mitigation: Place an anti-static zero-charge bar or ionizing fan near the balance. Terminal alkynes are highly flammable, and static discharge during powder/liquid transfer can ignite accumulated vapors.

  • Atmospheric Control: Purge the receiving reaction vessel with an inert gas (Argon or Nitrogen) to mitigate oxidative degradation or spontaneous polymerization of the alkyne[1].

  • Transfer Mechanics: Use a PTFE or ceramic spatula. CRITICAL: Never use metallic spatulas containing copper or silver alloys, as localized friction and metal contact can catalyze the formation of microscopic, shock-sensitive acetylides[1].

  • Decontamination: Wipe down the balance and surrounding surfaces with a solvent (e.g., isopropanol) followed by water. Dispose of all wipes immediately into a designated halogenated waste container.

Protocol 2: Emergency Spill Response and Neutralization

This protocol is designed to prevent thermal runaway and inhalation toxicity during an accidental release.

  • Evacuation & Assessment: Immediately alert personnel and isolate the spill area. Do not attempt cleanup without a supplied-air respirator if the spill exceeds 50 mL outside of a functioning fume hood.

  • Inert Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). CRITICAL: Do not use combustible materials like sawdust, which can act as fuel if the alkyne ignites.

  • Absorption: Gently cover the spill from the outside in. Allow 10 minutes for complete absorption of the volatile ester to minimize ambient vapor concentration.

  • Collection: Use non-sparking, non-metallic tools (e.g., polypropylene scoops) to transfer the absorbed material into a chemically resistant, sealable polyethylene container.

  • Waste Labeling: Label the container strictly as "Hazardous Waste: Halogenated Organics / Terminal Alkyne. DO NOT MIX WITH HEAVY METALS."

Logistical & Disposal Plan

The disposal of 3-Ethynyl-5-fluoro-benzoic acid methyl ester requires strict adherence to chemical segregation laws to prevent catastrophic incidents in the waste storage facility.

  • Waste Segregation (The Acetylide Rule): Waste streams containing this compound must be strictly segregated from heavy metal analytical waste. Mixing this compound with silver nitrate (e.g., Tollens' reagent waste) or copper catalysts (e.g., from Sonogashira couplings) will generate highly explosive metal acetylides directly inside the waste carboy[1].

  • Halogenated Designation: All waste must be explicitly labeled as "Halogenated Organic Waste." The "Halogenated" designation is a legal and logistical necessity; it ensures the disposal facility routes the waste to a high-temperature incinerator equipped with HF gas scrubbers, safely neutralizing the fluorine atom and preventing the environmental release of toxic hydrogen fluoride[3].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.